Didemnin C
Description
Structure
2D Structure
Properties
CAS No. |
77327-06-1 |
|---|---|
Molecular Formula |
C52H82N6O14 |
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
(2R)-N-[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[[(2S)-2-hydroxypropanoyl]-methylamino]-4-methylpentanamide |
InChI |
InChI=1S/C52H82N6O14/c1-15-30(8)42-40(60)26-41(61)72-45(29(6)7)44(62)31(9)46(63)53-36(23-27(2)3)50(67)58-22-16-17-37(58)51(68)57(13)39(25-34-18-20-35(70-14)21-19-34)52(69)71-33(11)43(48(65)54-42)55-47(64)38(24-28(4)5)56(12)49(66)32(10)59/h18-21,27-33,36-40,42-43,45,59-60H,15-17,22-26H2,1-14H3,(H,53,63)(H,54,65)(H,55,64)/t30-,31-,32-,33+,36-,37-,38+,39-,40-,42+,43-,45-/m0/s1 |
InChI Key |
ZRSXZCRRAOVIJD-KNKJEZLASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@H](C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture and Biological Profile of Didemnin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didemnin (B1252692) C, a member of the cyclic depsipeptide family of natural products, has garnered significant interest within the scientific community for its potent biological activities. Isolated from marine tunicates of the genus Trididemnum, this complex molecule exhibits a range of effects including antiviral, immunosuppressive, and antineoplastic properties. This technical guide provides an in-depth exploration of the chemical structure of Didemnin C, supported by quantitative data, detailed experimental protocols for its study, and a visualization of its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the fields of natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure and Properties of this compound
This compound is a complex cyclic depsipeptide characterized by a macrocyclic ring and a linear peptide side chain. Its chemical identity is defined by the following parameters:
| Property | Value |
| Molecular Formula | C₅₂H₈₂N₆O₁₄[1] |
| IUPAC Name | (2R)-N-[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[[(2S)-2-hydroxypropanoyl]-methylamino]-4-methylpentanamide[1] |
| CAS Number | 77327-06-1[1] |
| Molecular Weight | 1015.2 g/mol [1] |
| Exact Mass | 1014.58890131 Da[1] |
The structure of this compound is closely related to other members of the didemnin family, such as the well-studied Didemnin B. The core structure consists of a 23-membered depsipeptide ring.
Quantitative Data
Spectroscopic Data
Note: For reference, the related compound Didemnin B has been extensively characterized by NMR and X-ray crystallography.
Mass spectrometry is another critical tool for the characterization of this compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information about the structure through the analysis of fragmentation patterns. Common fragmentation patterns for depsipeptides involve the cleavage of amide and ester bonds within the macrocycle and the side chain.
Biological Activity
Didemnins (B1670499), including this compound, are known for their potent biological activities. While specific IC₅₀ values for this compound are not as widely reported as for Didemnin B, the didemnin class of compounds consistently demonstrates high potency in various assays. For comparative purposes, the following table includes representative IC₅₀ values for the closely related Didemnin B.
| Assay Type | Cell Line/Target | IC₅₀ of Didemnin B (Representative Values) |
| Cytotoxicity | P388 murine leukemia | ~1.1 ng/mL |
| Human Tumor Stem Cells | 4.2 x 10⁻³ µg/mL (continuous exposure) | |
| Immunosuppression | Lymphocyte protein synthesis | 190 ng/mL |
| Concanavalin A stimulated blastogenesis | 50 pg/mL | |
| Alloantigen stimulated blastogenesis | <10 pg/mL |
Experimental Protocols
Isolation and Purification of Didemnins
The following is a general protocol for the isolation of didemnins from the marine tunicate Trididemnum solidum, which can be adapted for the purification of this compound.
-
Extraction: The collected tunicate is typically freeze-dried and then extracted with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v).
-
Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on polarity.
-
Chromatography:
-
Flash Column Chromatography: The organic-soluble fraction is first subjected to C18 flash column chromatography using a water and methanol gradient.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by reversed-phase HPLC (e.g., using a C18 column) with a gradient of methanol and water, often with a small amount of trifluoroacetic acid (TFA).
-
-
Characterization: The purified compounds are then characterized by mass spectrometry and NMR spectroscopy to confirm their identity and purity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-4,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
MTT Addition: Add 0.5 mg/mL of MTT to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and dissolve the purple formazan crystals in DMSO.
-
Absorbance Measurement: Read the absorbance at 540 nm with a reference wavelength of 655 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC₅₀).
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After a 90-minute adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.
-
IC₅₀ Calculation: The IC₅₀ is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Immunosuppressive Assay (Mixed Lymphocyte Reaction)
The mixed lymphocyte reaction (MLR) assesses the T-cell proliferative response to alloantigens and is a common method to evaluate the immunosuppressive potential of a compound.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different donors.
-
One-Way MLR Setup: Inactivate the "stimulator" PBMCs from one donor by irradiation.
-
Co-culture: Co-culture the "responder" PBMCs from the second donor with the inactivated stimulator cells at a 1:1 ratio in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the co-cultures.
-
Incubation: Incubate the plates for 5 days.
-
Proliferation Measurement: Assess T-cell proliferation. This can be done by measuring the incorporation of ³H-thymidine or by using a dye dilution assay (e.g., with CFSE) and analyzing by flow cytometry.
-
IC₅₀ Calculation: The IC₅₀ is the concentration of this compound that inhibits T-cell proliferation by 50% compared to the untreated control.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for the antineoplastic and antiviral effects of didemnins is the inhibition of protein synthesis. Didemnins target the eukaryotic elongation factor 1-alpha (eEF1A), a GTP-binding protein responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome.
By binding to eEF1A, didemnins stabilize the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, even after GTP hydrolysis. This prevents the release of eEF1A-GDP from the ribosome, which in turn stalls the translocation step of elongation. The ribosome is effectively frozen with the aminoacyl-tRNA in the A-site, leading to a cessation of polypeptide chain elongation and ultimately triggering apoptosis in rapidly dividing cells.
Conclusion
This compound is a potent marine-derived natural product with a complex chemical structure and a well-defined mechanism of action. Its ability to inhibit protein synthesis makes it a valuable lead compound for the development of new anticancer, antiviral, and immunosuppressive agents. This technical guide provides a foundational understanding of this compound, offering detailed information and protocols to aid researchers in their exploration of this and other related compounds. Further investigation into the specific biological activities and potential therapeutic applications of this compound is warranted and will undoubtedly contribute to the advancement of drug discovery.
References
The Microbial Origins and Molecular Assembly of Didemnin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didemnins (B1670499), a family of cyclic depsipeptides, have garnered significant attention in the scientific community for their potent antiviral and antitumor activities. Initially isolated from marine tunicates, subsequent research has unveiled their true microbial origin, revealing a complex and fascinating biosynthetic pathway. This technical guide provides an in-depth exploration of the natural source of Didemnin (B1252692) C, a notable member of this family, and delineates its intricate biosynthesis. We will delve into the genetic and enzymatic machinery responsible for its production, present quantitative data on its yield, and provide detailed experimental protocols for its isolation and characterization. Visual representations of the biosynthetic pathway and experimental workflows are included to facilitate a comprehensive understanding.
The Natural Source of Didemnins: A Shift in Paradigm
Didemnins were first discovered in the 1980s, isolated from the Caribbean tunicate of the genus Trididemnum, belonging to the family Didemnidae.[1][2][3] For a considerable time, this marine invertebrate was believed to be the producer of these bioactive compounds. However, a significant breakthrough in the field revealed that the true biosynthetic source of didemnins is not the tunicate itself but rather symbiotic marine α-proteobacteria.[4][5]
Specifically, the bacteria responsible for didemnin synthesis have been identified as Tistrella mobilis and Tistrella bauzanensis. This discovery was pivotal, as it shifted the focus of research from the host organism to its microbial symbionts and opened up new avenues for the sustainable production of these valuable compounds through fermentation. The didemnin biosynthetic gene cluster, denoted as the "did" gene cluster, was identified on a megaplasmid within Tistrella mobilis.
The Biosynthesis of Didemnins: A Hybrid NRPS-PKS Assembly Line
The molecular architecture of didemnins is constructed by a sophisticated enzymatic complex known as a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. This assembly line machinery is responsible for the stepwise condensation of amino acid and keto acid building blocks to form the complex depsipeptide backbone.
The "did" Gene Cluster
The genetic blueprint for didemnin biosynthesis is encoded within the "did" gene cluster. This cluster comprises a series of genes that code for the multi-modular NRPS and PKS enzymes, as well as tailoring enzymes responsible for modifications of the core structure. The organization of the "did" gene cluster is co-linear with the sequence of catalytic events in the biosynthesis, a hallmark of NRPS-PKS systems.
The Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of the didemnin backbone is a highly orchestrated process involving 13 modules spread across the NRPS and PKS enzymes. The pathway initiates with the loading of a precursor molecule and proceeds through a series of elongation and modification steps.
A unique feature of didemnin biosynthesis is the post-assembly line maturation process. The NRPS-PKS machinery does not directly produce the final didemnin products. Instead, it synthesizes and releases precursor molecules, didemnin X and didemnin Y. These precursors are then converted extracellularly to the final active forms, such as didemnin B.
Below is a DOT language script that generates a diagram illustrating the proposed biosynthetic pathway of didemnins.
Caption: Proposed biosynthetic pathway of didemnins.
Focus on Didemnin C
This compound is one of the naturally occurring analogues in the didemnin family, isolated alongside the more abundant didemnin A and the highly potent didemnin B. Structurally, it is a depsipeptide, characterized by the presence of both peptide and ester bonds in its cyclic framework. While Didemnin B has been the most extensively studied due to its potent biological activity, this compound also contributes to the chemical diversity of this family and is an important subject of study for structure-activity relationship analyses.
Quantitative Data on Didemnin Production
The ability to culture the producing bacteria, Tistrella mobilis, has enabled the quantification of didemnin production under laboratory conditions. This is a significant advantage over relying on collection from the natural tunicate host, which is often limited and unsustainable.
| Didemnin Analogue | Producing Organism | Culture Conditions | Yield | Reference |
| Didemnin B | Tistrella mobilis JCM21370 | Liquid Culture | 7.9 mg/L |
This table will be expanded as more quantitative data on this compound and other analogues become available.
Experimental Protocols
The isolation and purification of didemnins from both their natural tunicate source and bacterial cultures involve a series of chromatographic techniques. Below are generalized protocols based on established methodologies.
Bioassay-Guided Isolation from Tunicate Extract
This protocol outlines a typical procedure for isolating didemnins from the crude extract of the tunicate Trididemnum solidum.
Caption: Experimental workflow for didemnin isolation.
Methodology:
-
Extraction: The tunicate material is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or acetone).
-
Initial Fractionation: The crude extract is subjected to C18 flash column chromatography, eluting with a gradient of water and methanol.
-
Bioassay and Fraction Selection: The collected fractions are tested for their biological activity (e.g., anti-inflammatory or cytotoxic assays). The most active fractions are selected for further purification.
-
High-Performance Liquid Chromatography (HPLC): The active fraction is further purified using reversed-phase HPLC with a suitable solvent system (e.g., a gradient of methanol and water with 0.05% trifluoroacetic acid) to yield the pure didemnin analogues.
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including NMR and mass spectrometry.
Culturing Tistrella mobilis for Didemnin Production
The following protocol provides a general method for culturing Tistrella mobilis to produce didemnins.
Methodology:
-
Strain Activation: A frozen glycerol (B35011) stock of Tistrella mobilis is streaked onto a suitable agar (B569324) medium (e.g., 74NA Petri dishes) and incubated at 30°C until well-formed colonies appear.
-
Seed Culture: A single colony is picked and inoculated into a flask containing the appropriate liquid medium. The culture is incubated with shaking (e.g., 200 RPM).
-
Production Culture: The seed culture is used to inoculate a larger volume of production medium. The culture is incubated under the same conditions for a specified period to allow for didemnin production.
-
Extraction and Purification: The culture broth and/or cells are extracted with an organic solvent, and the didemnins are purified from the extract using the chromatographic methods described in section 5.1.
Conclusion and Future Perspectives
The journey of didemnins from their discovery in a marine tunicate to the elucidation of their bacterial origin and complex biosynthetic pathway is a testament to the advancements in natural product chemistry and molecular biology. The identification of the "did" gene cluster in Tistrella species not only provides a sustainable source for these potent compounds but also opens the door for genetic engineering and the creation of novel didemnin analogues with improved therapeutic properties. Future research will likely focus on optimizing fermentation conditions for enhanced yields, exploring the full chemical diversity of the didemnin family through genomic and metabolomic approaches, and further investigating their mechanisms of action to unlock their full therapeutic potential.
References
- 1. Didemnins [drugfuture.com]
- 2. Didemnin - Wikipedia [en.wikipedia.org]
- 3. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial biosynthesis and maturation of the didemnin anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial biosynthesis and maturation of the didemnin anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Didemnin C for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin (B1252692) C is a naturally occurring cyclic depsipeptide that belongs to a larger family of didemnin compounds originally isolated from the marine tunicate Trididemnum solidum. These compounds have garnered significant interest within the scientific community due to their potent and diverse biological activities, including antiviral, immunosuppressive, and antineoplastic properties. Didemnin B, a closely related analog, was the first marine-derived natural product to enter clinical trials for cancer therapy. Didemnin C shares a similar structural backbone and exhibits a range of biological effects, making it a valuable subject for ongoing research in drug discovery and development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanism of action.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation in experimental settings. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅₂H₈₂N₆O₁₄ | [1][2][3][4] |
| Molecular Weight | 1015.24 g/mol | [1] |
| Exact Mass | 1014.5889 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage (Solid) | Short term (days to weeks): 0-4 °C, dry and dark conditions. Long term (months to years): -20 °C. | |
| Storage (Solutions) | Short term (days to weeks): 0-4 °C. Long term: -20 °C. |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound and related compounds.
Extraction and Purification of Didemnins (B1670499)
The following protocol is a general procedure for the isolation of didemnins from their natural source, the marine tunicate Trididemnum solidum.
a. Extraction
-
Freeze-dry the collected tunicate samples.
-
Extract the lyophilized material with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
-
Concentrate the resulting crude extract under reduced pressure.
b. Purification
-
Initial Fractionation:
-
Subject the crude extract to C₁₈ flash column chromatography.
-
Elute with a gradient of methanol in water.
-
Collect fractions and monitor for biological activity (e.g., anti-inflammatory or cytotoxic).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions using reversed-phase HPLC.
-
Column: A C₁₈ column (e.g., Phenomenex Luna C₁₈(2)) is suitable.
-
Mobile Phase: A gradient of methanol in water with 0.05% trifluoroacetic acid (TFA) is effective.
-
Example Gradient: Start with 60:40 methanol:water and increase to 100% methanol over 65 minutes.
-
Monitor the eluent with a UV detector and collect the peaks corresponding to the didemnins.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on a cancer cell line, such as L1210 murine leukemia cells.
-
Cell Plating:
-
Seed L1210 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well in a final volume of 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Add the diluted compound to the wells containing the cells. Include a vehicle control (DMSO) and a positive control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Antiviral Assay (Plaque Reduction Assay)
This protocol outlines a method to assess the antiviral activity of this compound against a susceptible virus.
-
Cell Monolayer Preparation:
-
Seed a suitable host cell line (e.g., Vero cells) in 24-well plates to form a confluent monolayer.
-
-
Virus and Compound Incubation:
-
In separate tubes, mix a known titer of the virus with serial dilutions of this compound.
-
Incubate the virus-compound mixtures at 37°C for 1 hour.
-
-
Infection:
-
Wash the cell monolayers with PBS and infect with the virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict viral spread.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ (50% effective concentration).
-
Immunosuppressive Activity (Mixed Lymphocyte Reaction - MLR)
This protocol describes a one-way MLR to evaluate the immunosuppressive potential of this compound.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (allogeneic).
-
Treat the "stimulator" PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
The untreated PBMCs will be the "responder" cells.
-
-
Co-culture Setup:
-
In a 96-well plate, co-culture the responder and stimulator cells at a 1:1 ratio.
-
Add serial dilutions of this compound to the co-cultures. Include a vehicle control and a positive control (e.g., a known immunosuppressant).
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C in a 5% CO₂ atmosphere.
-
-
Proliferation Measurement:
-
Pulse the cultures with a proliferation marker such as ³H-thymidine or BrdU for the final 18-24 hours of incubation.
-
Harvest the cells and measure the incorporation of the marker using a scintillation counter or an ELISA-based method, respectively.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value.
-
Mechanism of Action and Signaling Pathways
Didemnins exert their biological effects through multiple mechanisms, with the inhibition of protein synthesis being a primary mode of action. While much of the detailed mechanistic work has been conducted on Didemnin B, the structural similarity suggests a comparable mechanism for this compound.
Inhibition of Protein Synthesis
Didemnins inhibit protein synthesis by targeting the eukaryotic elongation factor 1-alpha (eEF1A). They stabilize the interaction of eEF1A with the ribosome, which in turn prevents the binding of the elongation factor 2 (eEF2) and subsequent translocation of the nascent polypeptide chain. This leads to an arrest of protein synthesis.
Modulation of mTORC1 Signaling
Recent studies on didemnins have also implicated their involvement in the mTOR (mammalian target of rapamycin) signaling pathway. Specifically, Didemnin B has been shown to activate mTORC1. This activation is thought to be an indirect consequence of the inhibition of protein synthesis, which leads to the degradation of REDD1, a negative regulator of mTORC1. The activation of mTORC1 can have downstream effects on cell growth, proliferation, and apoptosis.
Conclusion
This compound is a potent marine natural product with a well-defined set of physicochemical properties and significant biological activities. Its mechanisms of action, primarily through the inhibition of protein synthesis and modulation of key signaling pathways like mTORC1, make it a valuable tool for cancer research and drug development. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this intriguing molecule. As with any natural product, further research into its bioavailability, toxicity profile, and potential for synthetic modification will be crucial in translating its promising preclinical activity into clinical applications.
References
An In-depth Technical Guide to the Depsipeptide Core of Didemnin C
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the depsipeptide core of Didemnin (B1252692) C, a member of the potent didemnin family of marine-derived natural products. We will explore its chemical structure, mechanism of action, structure-activity relationships, and the experimental protocols used for its evaluation.
Introduction to the Didemnin Family
The didemnins (B1670499) are a class of cyclic depsipeptides first isolated in 1978 from the Caribbean tunicate (Trididemnum solidum)[1][2]. These compounds have garnered significant interest due to their broad spectrum of potent biological activities, including antitumor, antiviral, and immunosuppressive properties[1][2][3]. The family includes several members, such as Didemnins A, B, and C, which share a common macrocyclic core but differ in their linear peptide side chains. Didemnin B, the most extensively studied analog, was the first marine natural product to enter human clinical trials for cancer, though its development was halted due to a narrow therapeutic window. This has led to the development of derivatives like Plitidepsin (dehydrodidemnin B), which has received approval for treating multiple myeloma, underscoring the therapeutic potential of the didemnin core scaffold.
Didemnin C is structurally defined as N-(2-hydroxy-1-oxopropyl)-Didemnin A. The focus of this guide is the macrocyclic depsipeptide core that is fundamental to the biological activity of the entire class.
The Depsipeptide Core: Structure and Mechanism of Action
The defining feature of the didemnins is their large cyclic depsipeptide structure, which incorporates both amide and ester linkages within its macrocyclic ring. This complex architecture is essential for its biological function.
Mechanism of Action: Targeting eEF1A
The primary molecular target for the didemnin core is the eukaryotic elongation factor 1A (eEF1A). eEF1A is a crucial GTPase that facilitates protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.
The didemnin core exerts its inhibitory effect through a precise mechanism:
-
Binding: It binds to a common allosteric site at the interface of domains I and III of eEF1A within the eEF1A-GTP-aa-tRNA ternary complex.
-
Conformational Trapping: This binding event locks eEF1A in its GTPase-activated conformation, even after GTP hydrolysis has occurred.
-
Stalling Translation: By stabilizing this complex on the ribosome, the didemnin core prevents the release of eEF1A-GDP, which is a necessary step for the accommodation of the aa-tRNA into the A-site and subsequent peptide bond formation. This effectively stalls the process of translation elongation, leading to the inhibition of protein synthesis.
This inhibition of protein synthesis disproportionately affects rapidly proliferating cells, such as cancer cells, which rely on high rates of protein production, and also disrupts viral replication, which hijacks the host cell's translational machinery.
References
Potential Therapeutic Targets of Didemnin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnins (B1670499) are a class of cyclic depsipeptides originally isolated from the marine tunicate Trididemnum solidum. Among these, Didemnin (B1252692) C, a close analog of the well-studied Didemnin B, has garnered interest for its potent biological activities, including antiviral, immunosuppressive, and antineoplastic properties[1][2]. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of Didemnin C, with a focus on its molecular mechanisms of action. While much of the detailed mechanistic and quantitative data has been generated for Didemnin B, the structural and functional similarities between these molecules allow for strong inferences to be made regarding the therapeutic targets of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.
Core Therapeutic Target: Eukaryotic Elongation Factor 1A (eEF1A)
The primary and most well-characterized therapeutic target of the didemnin family, including this compound, is the eukaryotic elongation factor 1A (eEF1A)[3][4]. eEF1A is a crucial GTP-binding protein responsible for the delivery of aminoacyl-tRNAs to the A-site of the ribosome during protein synthesis[5].
Mechanism of Action: Inhibition of Protein Synthesis
Didemnins exert their potent cytotoxic effects primarily through the inhibition of protein synthesis. This occurs at the elongation step of translation. The proposed mechanism involves the binding of didemnins to the GTP-bound form of eEF1A. This binding stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, which in turn prevents the subsequent translocation of the peptidyl-tRNA from the A-site to the P-site, a step that is dependent on another elongation factor, eEF2. By locking the elongation complex in a pre-translocation state, didemnins effectively halt protein synthesis, leading to cell cycle arrest and apoptosis. It has been noted that the shorter side chain in Didemnins A and C, compared to Didemnin B, may account for a comparatively lower potency.
Secondary and Potential Therapeutic Targets
While eEF1A is the primary target, research on Didemnin B has revealed other potential targets and downstream effects that are likely relevant to this compound.
Palmitoyl-Protein Thioesterase 1 (PPT1)
Studies on Didemnin B have identified palmitoyl-protein thioesterase 1 (PPT1) as a direct binding partner. PPT1 is a lysosomal enzyme involved in the depalmitoylation of proteins. Inhibition of PPT1 by Didemnin B, in conjunction with eEF1A inhibition, has been shown to induce rapid and selective apoptosis in certain cancer cell lines. This dual-targeting mechanism may contribute to the potent anticancer activity of the didemnin family.
Modulation of Signaling Pathways: The mTOR Pathway
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Inhibition of protein synthesis, a primary effect of didemnins, is a known upstream regulator of the mTORC1 complex. While direct binding of didemnins to mTOR components has not been demonstrated, the downstream effects of protein synthesis inhibition, such as cellular stress and amino acid deprivation signals, can lead to the modulation of mTOR activity. The mTOR pathway integrates various cellular signals to control protein synthesis, and conversely, its activity is sensitive to perturbations in the translation machinery.
Quantitative Data
The majority of available quantitative data pertains to Didemnin B. Given the structural similarity, the relative potencies are expected to be comparable, although this compound is generally considered to be slightly less potent.
| Compound | Target/Assay | Value | Cell Line/System | Reference |
| Didemnin B | eEF1A-Ribosome Complex Binding (Kd) | 4 µM | In vitro | |
| Didemnin B | Protein Synthesis Inhibition (IC50) | ~0.1 µM | In vitro (Reticulocyte lysate) | |
| Didemnin B | Cytotoxicity (IC50) | 4.2 x 10⁻³ µg/mL (continuous exposure) | Human Tumor Stem Cell Assay | |
| Didemnin B | Cytotoxicity (IC50) | 46 x 10⁻³ µg/mL (1-hour exposure) | Human Tumor Stem Cell Assay | |
| Dehydrodidemnin B | Cytotoxicity (IC50) | 10⁻⁸ M | Human Colon Carcinoma Cell Lines |
Experimental Protocols
Detailed experimental protocols are critical for the replication and extension of research findings. Below are generalized workflows for key experiments used in the study of didemnins.
Target Identification via Affinity Chromatography
Affinity chromatography is a powerful technique to isolate and identify the binding partners of a small molecule like this compound.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of a compound on the translation of a reporter mRNA in a cell-free system.
Signaling Pathways
This compound and the Protein Synthesis Elongation Pathway
The direct impact of this compound is on the machinery of protein synthesis. The following diagram illustrates the key steps of translational elongation and the point of inhibition by this compound.
This compound and the mTOR Signaling Pathway
The inhibition of protein synthesis by this compound can indirectly influence the mTOR signaling pathway, a master regulator of cell growth. This diagram illustrates a potential mechanism of this interplay.
Conclusion
This compound, along with other members of the didemnin family, represents a class of potent natural products with significant therapeutic potential, particularly in oncology. The primary therapeutic target is unequivocally eEF1A, leading to a robust inhibition of protein synthesis. Further research into secondary targets like PPT1 and the intricate downstream effects on signaling pathways such as mTOR will be crucial for a complete understanding of its mechanism of action and for the development of novel therapeutic strategies. The provided data and experimental frameworks serve as a guide for researchers and drug development professionals to further explore the therapeutic utility of this compound.
References
- 1. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products as probes of cell biology: 20 years of didemnin research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complexity of Didemnin C: A Technical Guide to Structural Elucidation by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didemnin (B1252692) C, a member of the cyclic depsipeptide family of natural products, has garnered significant attention for its potent biological activities. The intricate macrocyclic architecture of these molecules presents a formidable challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for unambiguously determining the constitution and stereochemistry of such complex natural products. This in-depth technical guide outlines the comprehensive NMR-based strategies and methodologies required for the structural elucidation of Didemnin C. While a complete, publicly available dataset of assigned NMR signals for this compound is not available, this guide provides a thorough framework of the experimental protocols and data interpretation central to this process, illustrated with representative data and workflows applicable to the didemnin class of molecules.
Introduction to this compound and the Role of NMR
Didemnins are a class of cyclic depsipeptides first isolated from the marine tunicate Trididemnum solidum. These compounds exhibit a range of biological activities, including antiviral, immunosuppressive, and antitumor properties. This compound is a notable member of this family, characterized by a complex macrocyclic core and a side chain containing various amino acid residues. The precise determination of its three-dimensional structure is paramount for understanding its mechanism of action and for guiding synthetic efforts toward analogs with improved therapeutic profiles.
NMR spectroscopy is the cornerstone of the structural elucidation of natural products like this compound. It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to piece together the molecular puzzle, establishing atom-to-atom connectivity, identifying constituent amino acid residues, determining their sequence, and defining the overall stereochemistry.
The NMR-Driven Structural Elucidation Workflow
The structural elucidation of a complex molecule like this compound via NMR is a systematic process. It begins with the acquisition of a series of high-resolution NMR spectra, followed by a meticulous analysis to build up the structure fragment by fragment.
Experimental Protocols for NMR Analysis
Detailed experimental protocols are crucial for acquiring high-quality NMR data. The following outlines typical procedures for the analysis of depsipeptides like this compound.
Sample Preparation
-
Sample Purity: The sample of this compound should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to minimize solvent signals in ¹H NMR spectra. Common choices for peptides and depsipeptides include deuterated chloroform (B151607) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The selection depends on the solubility of the compound.
-
Concentration: A concentration of 1-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically used for standard 5 mm NMR tubes.
NMR Spectrometer and Parameters
-
Spectrometer: High-field NMR spectrometers (500 MHz or higher) are recommended to achieve better signal dispersion and sensitivity, which is essential for resolving the complex spectra of molecules like this compound.
-
Temperature: NMR experiments are usually conducted at a constant temperature, typically 298 K (25 °C), to ensure the stability of the sample and the reproducibility of the chemical shifts.
-
1D NMR Spectra:
-
¹H NMR: A standard pulse sequence is used. Key parameters include the spectral width (typically -2 to 12 ppm), acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0 to 220 ppm) is necessary.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): A standard gradient-enhanced COSY (gCOSY) sequence is used to detect ¹H-¹H scalar couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is performed to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is optimized to detect long-range ¹H-¹³C correlations (typically over 2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment with a specific mixing time (e.g., 200-800 ms) is used to detect through-space correlations between protons.
-
Data Presentation and Interpretation
The systematic interpretation of the various NMR spectra is the core of the structural elucidation process.
1D NMR Data: The Foundation
The ¹H NMR spectrum provides the initial overview of the proton environment, revealing the number of distinct proton signals, their chemical shifts, multiplicities (splitting patterns), and integrations (relative number of protons). The ¹³C NMR spectrum, in conjunction with DEPT experiments, provides a count of the number of carbon atoms and their types (C, CH, CH₂, CH₃).
2D NMR Data: Building the Molecular Framework
The true power of NMR in structural elucidation comes from 2D correlation experiments, which establish connectivity between atoms.
-
COSY: This experiment is fundamental for identifying coupled protons, typically those separated by two or three bonds. In the context of this compound, COSY spectra are used to trace out the spin systems of the individual amino acid residues (e.g., the Hα-Hβ-Hγ chain in leucine).
-
HSQC: The HSQC spectrum provides a direct correlation between each proton and the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C chemical shifts for all protonated carbons.
-
HMBC: This is arguably one of the most critical experiments for elucidating the overall structure. HMBC reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are essential for:
-
Connecting the individual amino acid spin systems by observing correlations from α-protons or amide protons to carbonyl carbons of the preceding residue.
-
Establishing the connectivity of the macrocyclic ring structure, including the ester linkages characteristic of depsipeptides.
-
Positioning quaternary carbons, which are not observed in HSQC spectra.
-
-
NOESY: The NOESY experiment provides information about the spatial proximity of protons, irrespective of their bonding arrangement. This is crucial for:
-
Determining the sequence of amino acids by observing NOEs between the α-proton of one residue and the amide proton of the subsequent residue.
-
Establishing the relative stereochemistry of the molecule by identifying which protons are on the same face of the ring or side chains.
-
Defining the three-dimensional conformation of the molecule in solution.
-
Tabulated NMR Data
A comprehensive analysis culminates in the assignment of all ¹H and ¹³C NMR signals to specific atoms in the molecule. This data is typically presented in a tabular format for clarity and ease of comparison. While specific data for this compound is not publicly available, the following table for a related compound illustrates the standard format for presenting such data.
Table 1: Representative ¹H and ¹³C NMR Data for a Didemnin Analog (Illustrative)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |
| Leucine | ||||
| NH | - | 7.8 (d, 8.5) | Hα | C=O (prev. residue), Cα, Cβ |
| Cα | 53.2 | 4.5 (m) | NH, Hβ | C=O, Cβ, Cγ |
| Cβ | 41.5 | 1.7 (m) | Hα, Hγ | Cα, Cγ, Cδ |
| Cγ | 25.0 | 1.5 (m) | Hβ, Hδ | Cβ, Cδ |
| Cδ1 | 22.8 | 0.9 (d, 6.5) | Hγ | Cγ, Cβ |
| Cδ2 | 22.5 | 0.9 (d, 6.5) | Hγ | Cγ, Cβ |
| C=O | 172.1 | - | - | - |
| N-Me-Leucine | ||||
| N-CH₃ | 30.1 | 3.1 (s) | - | Cα, C=O |
| Cα | 60.5 | 4.8 (dd, 9.0, 4.5) | Hβ | C=O, Cβ, N-CH₃ |
| ... | ... | ... | ... | ... |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Conclusion
The structural elucidation of complex natural products like this compound is a challenging but essential undertaking for drug discovery and development. NMR spectroscopy provides a powerful and indispensable toolkit for this purpose. Through the systematic application of 1D and 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, it is possible to meticulously piece together the molecular architecture, from the individual spin systems of the constituent residues to the overall three-dimensional conformation of the macrocycle. This detailed structural information is fundamental to understanding the molecule's biological activity and provides a roadmap for future synthetic and medicinal chemistry efforts.
Methodological & Application
Application Notes and Protocols for Didemnin C in Protein Synthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin C is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It belongs to a class of potent natural products that exhibit significant antitumor, antiviral, and immunosuppressive activities. The primary mechanism of action for Didemnins is the inhibition of protein synthesis, making them valuable tools for studying translational control and potential therapeutic agents. This compound, a close analog of the more extensively studied Didemnin B, targets the eukaryotic elongation factor 1-alpha (eEF1A). By binding to eEF1A, this compound stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, which stalls the translocation step of elongation and ultimately halts protein synthesis.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in key assays to study its effects on protein synthesis, including in vitro translation assays, cell-based protein synthesis and viability assays, and ribosome profiling.
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of Didemnin B, a closely related analog of this compound, in various cancer cell lines. While specific IC50 values for this compound are less commonly reported, the data for Didemnin B provides a strong indication of the expected potency and can be used as a starting point for determining optimal concentrations for this compound in similar cell lines.
Table 1: In Vitro Protein Synthesis Inhibition of Didemnins
| Compound | Assay System | IC50 |
| Didemnin B | Rabbit Reticulocyte Lysate | ~1 µM |
| Didemnin B | Wheat Germ Extract | ~1 µM |
Note: Data for Didemnin B is often used as a proxy for this compound due to their structural and functional similarities.
Table 2: Cytotoxicity of Didemnin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 0.3 - 1 |
| K562 | Chronic Myelogenous Leukemia | ~1 |
| CEM | Acute Lymphoblastic Leukemia | ~0.5 |
| P388 | Murine Leukemia | ~0.4 |
| L1210 | Murine Leukemia | 0.2 - 0.8 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.[4]
Signaling Pathway
This compound inhibits protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A), a crucial component of the translation machinery. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound-mediated protein synthesis inhibition.
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay directly measures the effect of this compound on the synthesis of a reporter protein in a cell-free system, such as a rabbit reticulocyte lysate.
Workflow Diagram:
Caption: Workflow for the in vitro translation inhibition assay.
Protocol:
-
Reagent Preparation:
-
Thaw a commercial rabbit reticulocyte lysate system on ice.
-
Prepare a master mix containing the lysate, reaction buffer, amino acids (including a radiolabeled one like [³⁵S]-methionine or components for a non-radioactive detection method like a luciferase reporter system), and RNase inhibitor.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Prepare a DMSO-only vehicle control.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of the this compound dilutions or vehicle control.
-
Add the master mix to each well.
-
Initiate the translation reaction by adding the reporter mRNA (e.g., luciferase mRNA).
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
For Radiolabeled Amino Acids: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer. Analyze the protein products by SDS-PAGE and autoradiography. Quantify the band intensities to determine the extent of protein synthesis.
-
For Luciferase Reporter: Add the luciferase substrate according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal from the this compound-treated samples to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Protein Synthesis Inhibition Assay ([³⁵S]-Methionine Incorporation)
This assay measures the rate of newly synthesized proteins in cultured cells treated with this compound.
Workflow Diagram:
Caption: Workflow for the cell-based protein synthesis inhibition assay.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., MCF-7, K562) in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Metabolic Labeling:
-
Replace the culture medium with a methionine-free medium containing the same concentrations of this compound or vehicle.
-
After a short incubation (e.g., 30 minutes) to deplete endogenous methionine, add [³⁵S]-methionine to each well.
-
Incubate for a short period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabel into newly synthesized proteins.
-
-
Cell Lysis and Protein Precipitation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Precipitate the proteins from the cell lysate using trichloroacetic acid (TCA).
-
-
Quantification:
-
Wash the protein pellets to remove unincorporated [³⁵S]-methionine.
-
Resuspend the pellets and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) of the this compound-treated samples to the vehicle control.
-
Calculate the percentage of protein synthesis inhibition and determine the IC50 value as described for the in vitro assay.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound by measuring the metabolic activity of cultured cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique that provides a "snapshot" of all the ribosome positions on mRNAs within a cell at a specific moment. When combined with treatment with a translational inhibitor like this compound, it can reveal the precise points in the translation elongation cycle that are affected.
Workflow Diagram:
Caption: General workflow for ribosome profiling with a translational inhibitor.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired density and treat with an appropriate concentration of this compound (determined from previous assays) or vehicle for a short period to induce translational stalling.
-
Lyse the cells in a buffer containing a translation elongation inhibitor (e.g., cycloheximide) to "freeze" the ribosomes on the mRNA.
-
-
Nuclease Digestion:
-
Treat the cell lysate with RNase I to digest any mRNA that is not protected by ribosomes.
-
-
Monosome Isolation:
-
Layer the digested lysate onto a sucrose gradient and perform ultracentrifugation to separate the monosomes (single ribosomes bound to mRNA fragments) from polysomes, ribosomal subunits, and other cellular components.
-
-
Ribosome-Protected Fragment (RPF) Extraction:
-
Collect the monosome fraction and extract the RNA.
-
Isolate the RPFs (typically 28-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments into cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Trim adapter sequences and align the sequencing reads to a reference genome or transcriptome.
-
Analyze the distribution of ribosome footprints along the mRNA transcripts. A buildup of ribosome density at specific points in the coding sequence of many genes in the this compound-treated sample compared to the control would indicate the sites of translational stalling caused by the drug.
-
Conclusion
This compound is a potent inhibitor of protein synthesis with significant potential in both basic research and therapeutic development. The protocols outlined in these application notes provide a comprehensive framework for investigating its mechanism of action and cytotoxic effects. By employing these assays, researchers can gain valuable insights into the role of translational control in cellular processes and explore the potential of this compound as a therapeutic agent.
References
Application Notes & Protocols: Synthesis of Didemnin C Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Didemnins (B1670499) are a class of cyclic depsipeptides originally isolated from the marine tunicate Trididemnum solidum.[1] These compounds exhibit a wide range of potent biological activities, including antitumor, antiviral, and immunosuppressive effects.[1][2] Didemnin (B1252692) C, with the molecular formula C₅₂H₈₂N₆O₁₄, is a notable member of this family.[3][4] The core structure of most didemnins is a macrocycle, with variations in the linear side chain attached at the threonine amide position defining the different analogues. The biological activity of these molecules is highly dependent on the structure of this side chain, making the synthesis of derivatives a key strategy for developing new therapeutic agents with improved efficacy and reduced toxicity.
This document provides an overview of synthetic strategies, detailed experimental protocols for key steps, and data on the structure-activity relationships of Didemnin C and its derivatives.
Synthetic Strategies and Workflows
The synthesis of didemnin derivatives is a complex undertaking that can be broadly categorized into total synthesis and semi-synthesis approaches.
-
Total Synthesis: This approach involves the complete, step-by-step construction of the molecule from simple starting materials. A common strategy is the convergent synthesis, where the macrocycle and the linear side chain are prepared separately and then coupled. Key steps typically include:
-
Solid-Phase Peptide Synthesis (SPPS): Building the linear peptide precursor of the macrocycle.
-
Macrocyclization: Forming the characteristic depsipeptide ring structure.
-
Side-Chain Synthesis: Preparing the desired side-chain moiety.
-
Coupling and Deprotection: Attaching the side chain to the macrocycle and removing protecting groups.
-
-
Semi-Synthesis: This more recent and efficient approach leverages biotechnology. It begins with the microbial fermentation of a natural didemnin, such as Didemnin B, which is then chemically modified to produce desired derivatives like Plitidepsin (dehydrodidemnin B) or other analogues. This method can overcome the supply limitations of isolating the compounds from their natural marine source and provides a versatile platform for generating novel derivatives. For example, a one-step conversion of Didemnin B to Plitidepsin has been developed with over 90% yield.
The general workflow for synthesizing a this compound derivative via a total synthesis approach is outlined below.
Caption: General workflow for the total synthesis of this compound derivatives.
Experimental Protocols
The following protocols are generalized methodologies based on common practices in peptide synthesis and are intended as a starting point for researchers. Specific conditions may require optimization depending on the exact sequence and protecting groups used.
Protocol 1: Solid-Phase Synthesis of the Linear Depsipeptide Precursor
This protocol describes the assembly of the linear peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids
-
2-Chlorotrityl chloride resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Methodology:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Add the first Fmoc-protected amino acid and DIPEA. Agitate the mixture for 2-4 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with a 20% piperidine solution in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the linear sequence.
-
Cleavage from Resin: Once the linear sequence is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (note: for macrocyclization, a milder cleavage from a hyper-acid sensitive resin is used to keep side-chain protection intact).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide, wash with ether, and dry. Purify the linear precursor using reverse-phase HPLC.
Protocol 2: Macrocyclization to Form the Depsipeptide Core
This protocol describes the critical ring-closing step to form the macrocycle.
Materials:
-
Protected linear depsipeptide precursor
-
Anhydrous DCM or DMF
-
Coupling reagent (e.g., DPPA - diphenylphosphoryl azide, HATU)
-
Base (e.g., NaHCO₃, DIPEA)
Methodology:
-
High Dilution Conditions: Dissolve the linear precursor in a large volume of anhydrous solvent (e.g., DCM or DMF) to achieve a low concentration (typically 0.1-1 mM). This favors intramolecular cyclization over intermolecular polymerization.
-
Addition of Reagents: Slowly add the coupling reagent (e.g., DPPA, 1.5 eq.) and a base (e.g., NaHCO₃, 3 eq.) to the solution over several hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-48 hours. Monitor the progress of the cyclization by LC-MS or HPLC by observing the disappearance of the linear precursor and the appearance of the cyclic product.
-
Work-up: Once the reaction is complete, quench any remaining coupling reagent. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent and purify by silica (B1680970) gel chromatography or reverse-phase HPLC to isolate the protected macrocycle.
Structure-Activity Relationship (SAR) Data
The biological activity of didemnin derivatives is highly sensitive to structural modifications, particularly in the side chain. The following table summarizes key SAR findings from various studies.
| Compound/Modification | Modification Type | Key Bioactivity Result (vs. Didemnin B) | Reference |
| Nordidemnin B | Natural analogue | Similar cytotoxic and antineoplastic activity. | |
| Dehydrodidemnin B (Plitidepsin) | Side-chain modification | Remarkable gain in in-vitro and in-vivo antitumor activity. | |
| Didemnin M | Side-chain modification | Significant increase in immunosuppressive activity (MLR assay). | |
| Mandelyl Residue Analogue | Replacement of terminal lactyl | Maintained high cytotoxic activity (ID₅₀ of 1.1 nM vs L1210). | |
| Palmityl Residue Analogue | Lipophilic side chain | Dramatic loss in cytotoxic activity. | |
| Inverted MeLeu Chirality | Stereochemical change | Marked reduction in in-vitro activity. | |
| [Tic⁵] Didemnin B | Conformational restraint | Comparable potency as a protein biosynthesis inhibitor. |
Mechanism of Action and Signaling Pathway
Didemnins exert their potent biological effects through multiple mechanisms, most notably the inhibition of protein synthesis. Didemnin B has been shown to bind to the eukaryotic elongation factor 1 alpha (eEF1A), preventing the translocation of aminoacyl-tRNA and halting peptide elongation.
Interestingly, this inhibition of protein synthesis leads to a secondary effect: the activation of the mTORC1 signaling pathway. This occurs because didemnin-induced protein synthesis inhibition causes the rapid degradation of REDD1, a short-lived protein that acts as a natural inhibitor of mTORC1. The loss of REDD1 relieves this inhibition, resulting in mTORC1 activation.
Caption: Didemnin's mechanism of action on the mTORC1 signaling pathway.
References
Application Notes and Protocols for In Vivo Studies of Didemnin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnins (B1670499) are a class of cyclic depsipeptides isolated from the marine tunicate Trididemnum solidum.[1][2] This class of compounds, particularly Didemnin (B1252692) B, has demonstrated potent antitumor, antiviral, and immunosuppressive activities.[3][4] Didemnin C is a naturally occurring analog, though it is present in trace amounts compared to Didemnins A and B.[5] While extensive in vivo research has been conducted on Didemnin B, leading to its entry into clinical trials, specific in vivo experimental data for this compound is scarce in publicly available literature.
These application notes and protocols are designed to provide a comprehensive framework for initiating and conducting in vivo studies on this compound. The methodologies and data presented are largely extrapolated from studies on Didemnin B, the most potent and well-studied member of the didemnin family. Researchers should, therefore, consider these protocols as a starting point and perform necessary dose-response and toxicity studies to establish the optimal experimental parameters for this compound.
The primary mechanism of action for didemnins is the inhibition of protein synthesis, which leads to the induction of apoptosis and disruption of the cell cycle.
Data Presentation: In Vivo Efficacy and Toxicity of Didemnins
The following tables summarize quantitative data from in vivo studies of Didemnin B, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Antitumor Efficacy of Didemnin B in Murine Models
| Animal Model | Tumor Model | Didemnin B Dose | Route of Administration | Therapeutic Effect | Reference |
| Mice | P388 Leukemia | Not Specified | Not Specified | Active at low concentrations | |
| Mice | B16 Melanoma | Not Specified | Not Specified | Active | |
| Rat | Yoshida Ascites Tumor | 0.06 mg/kg | Intraperitoneal | High antitumor activity | |
| Rat | T8 Sarcoma of Guérin | 0.06 mg/kg | Other than Intraperitoneal | Ineffective |
Table 2: In Vivo Immunosuppressive Activity of Didemnin B in a Murine Model
| Animal Model | Assay | Didemnin B Dose | Route of Administration | Therapeutic Effect | Reference |
| Mice | Graft-Versus-Host Reaction (GVHR) | 0.05 - 0.20 mg/kg/day for 7 days | Not Specified | 40-60% inhibition of splenomegaly | |
| Mice | Graft-Versus-Host Reaction (GVHR) | 0.3 mg/kg/day on days 1, 2, 4, and 6 | Not Specified | 71% inhibition of splenomegaly |
Table 3: Toxicity of Didemnin B in Preclinical and Clinical Studies
| Species | Study Type | Dose | Observed Toxicities | Reference |
| Rat | Preclinical | 0.06 mg/kg | Highest non-toxic dose | |
| Humans | Phase I Clinical Trial | 0.14 to 4.51 mg/m² | Nausea, vomiting, mild hepatic toxicity (elevated transaminases and bilirubin) | |
| Humans | Phase I Clinical Trial | 1.6 mg/m²/day for 5 days | Recommended Phase II dose |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Antitumor Efficacy Study of this compound in a Murine Xenograft Model
This protocol is adapted from standard methodologies used for Didemnin B and other anticancer agents.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude-Foxn1nu) to allow for the growth of human tumor xenografts.
-
Animals should be 6-8 weeks old and acclimated for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
-
Culture a relevant human tumor cell line (e.g., a cancer type for which Didemnin B has shown in vitro activity).
-
Harvest cells during the exponential growth phase.
-
Subcutaneously inject a suspension of 1 x 10^6 to 1 x 10^7 tumor cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
3. Tumor Growth Monitoring and Animal Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).
4. This compound Formulation and Administration:
-
Important: Due to the lack of specific data for this compound, initial dose-finding studies are crucial. Start with a low dose and escalate to determine the maximum tolerated dose (MTD).
-
Based on Didemnin B data, a starting dose range of 0.01-0.1 mg/kg could be explored.
-
Formulate this compound in a suitable vehicle. For Didemnin B, a formulation of 90% D5W + 5% Cremophor + 5% DMSO has been used for animal studies.
-
Administer this compound via the desired route. Intraperitoneal (i.p.) injection has been shown to be effective for Didemnin B. Other routes like intravenous (i.v.) can also be explored.
-
The treatment schedule should be optimized (e.g., daily, every other day, or weekly) based on the MTD and efficacy studies.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the animals throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the animals.
-
Excise the tumors and record their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
6. Toxicity Assessment:
-
Monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
-
Perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any treatment-related changes.
Protocol 2: In Vivo Immunosuppressive Activity Assessment of this compound using a Murine Graft-Versus-Host Reaction (GVHR) Model
This protocol is based on the methodology used to evaluate the immunosuppressive effects of Didemnin B.
1. Animal Model:
-
Use two different strains of mice with a major histocompatibility complex (MHC) mismatch (e.g., parental C57BL/6 and recipient (C57BL/6 x DBA/2)F1).
2. Induction of GVHR:
-
Prepare a single-cell suspension of splenocytes from the donor mice (C57BL/6).
-
Inject a specific number of donor splenocytes (e.g., 50 x 10^6) intravenously into the recipient mice.
3. This compound Administration:
-
Based on the effective doses of Didemnin B (0.05-0.3 mg/kg/day), establish a dose range for this compound.
-
Administer this compound to the recipient mice according to a predetermined schedule (e.g., daily for 7 days, starting on the day of cell transfer).
4. Evaluation of Immunosuppression:
-
After a specific period (e.g., 7-10 days), euthanize the recipient mice.
-
Harvest and weigh the spleens.
-
Calculate the spleen index (spleen weight / body weight).
-
A reduction in the spleen index in the this compound-treated group compared to the vehicle-treated control group indicates immunosuppressive activity.
Mandatory Visualizations
References
- 1. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I clinical trial of didemnin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate (1981) | Kenneth L. Rinehart | 310 Citations [scispace.com]
- 4. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and cellular effects of didemnins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Didemnin B: A Potent Inducer of Apoptosis for Preclinical Research
Application Notes and Protocols
Introduction
Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated significant antitumor, antiviral, and immunosuppressive activities. Its potent cytotoxic effects are largely attributed to its ability to induce rapid and widespread apoptosis in a variety of cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for researchers utilizing Didemnin B to induce apoptosis in experimental setups.
Didemnin B's primary mechanism of action involves the dual inhibition of eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[1][4] This dual inhibition leads to a cascade of cellular events, including the suppression of the anti-apoptotic protein Mcl-1, ultimately culminating in the activation of caspases and the execution of the apoptotic program.
Data Presentation
Table 1: In Vitro Efficacy of Didemnin B in Various Cell Lines
| Cell Line | Cell Type | IC50 | Exposure Time | Key Findings | Reference |
| L1210 | Leukemia | 0.001 µg/mL | Not Specified | Inhibition of cell growth | |
| MCF-7 | Breast Carcinoma | 12 nM (protein synthesis inhibition) | Not Specified | Apoptosis observed at ≥100 nM | |
| Vaco451 | Colon Tumor | Low nM range | 6 hours | Selective toxicity and apoptosis induction | |
| HL-60 | Promyelocytic Leukemia | Not Specified | 140 minutes | 100% of cells undergo apoptosis | |
| Human Tumor Biopsies | Various Carcinomas | 4.2 x 10⁻³ µg/mL | Continuous | Significant antitumor activity |
Table 2: Time-Dependent Effects of Didemnin B
| Cell Line | Concentration | Time Point | Observed Effect | Reference |
| Vaco451 | 1 µM | 2 hours | Maximal caspase activation | |
| Vaco451 | 1 µM | 5 hours | Selective toxicity observed | |
| MCF-7 | ≥100 nM | 6 hours | Cleavage of PARP (caspase substrate) |
Signaling Pathway
The apoptotic signaling pathway initiated by Didemnin B is multifaceted. It begins with the inhibition of its two primary targets, EEF1A1 and PPT1. The inhibition of EEF1A1 disrupts protein synthesis, leading to a rapid decrease in the levels of the short-lived anti-apoptotic protein Mcl-1. Concurrently, inhibition of PPT1 is thought to contribute to lysosomal dysfunction. The depletion of Mcl-1 unleashes pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, a hallmark of the intrinsic pathway of apoptosis.
Caption: Didemnin B induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess Didemnin B-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for studying Didemnin B-induced apoptosis.
Protocol 1: Cell Culture and Treatment with Didemnin B
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., Vaco451, MCF-7) in appropriate media and conditions as recommended by the supplier.
-
Seed cells in multi-well plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. A typical density is 1 x 10⁶ cells per T25 flask for subsequent collection.
-
-
Preparation of Didemnin B:
-
Prepare a stock solution of Didemnin B in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically <0.1%).
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Didemnin B or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time points (e.g., 2, 6, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Protocol 2: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
This protocol is based on the principle that early in apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Cell Harvesting:
-
Following treatment with Didemnin B, collect both the floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at approximately 670 x g for 5 minutes at room temperature.
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Excite Annexin V-FITC at 488 nm and detect emission at approximately 530 nm. Excite PI and detect emission at >670 nm.
-
Use appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set up the compensation and gates.
-
Protocol 3: Caspase Activity Assay
Caspase activation is a key event in apoptosis. This can be measured using commercially available kits that detect the activity of specific caspases (e.g., caspase-3, -7, -8, -9).
-
Cell Lysis:
-
After treatment with Didemnin B, harvest the cells as described in Protocol 2.
-
Lyse the cells using the lysis buffer provided in the caspase activity assay kit.
-
Incubate the lysate on ice for the time recommended by the manufacturer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.
-
-
Enzymatic Reaction:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase substrate (e.g., a peptide conjugated to a fluorophore or chromophore) to each well.
-
Incubate the plate at 37°C for the time specified in the kit protocol, protected from light.
-
-
Detection:
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths.
-
The signal intensity is proportional to the caspase activity in the sample.
-
Conclusion
Didemnin B is a powerful tool for inducing apoptosis in cancer cell lines. The provided protocols offer a framework for investigating its pro-apoptotic effects. Researchers should optimize concentrations and time points for their specific cell lines of interest. The dual inhibition of EEF1A1 and PPT1 presents a unique mechanism of action that warrants further investigation for its therapeutic potential. However, it is important to be mindful of its toxicity, which has been a limiting factor in its clinical development.
References
- 1. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Didemnin C Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of Didemnin (B1252692) C, a cyclic depsipeptide with potent biological activities, using high-performance liquid chromatography (HPLC). Didemnins (B1670499) are sourced from marine tunicates, particularly of the genus Trididemnum. The methods described herein are based on established protocols for the separation of didemnin analogues and are intended to guide researchers in obtaining high-purity Didemnin C for further studies. This note includes a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow diagram to facilitate understanding and implementation.
Introduction
Didemnins are a class of cyclic depsipeptides first isolated from the Caribbean tunicate Trididemnum solidum.[1][2] These compounds, including this compound, have garnered significant interest in the scientific community due to their impressive range of biological activities, including antiviral, antitumor, and immunosuppressive properties.[2][3] The purification of specific didemnin analogues from crude extracts is a critical step for detailed biological evaluation and potential therapeutic development. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of natural products like this compound due to its high resolution and efficiency.[4] This application note outlines a reversed-phase HPLC (RP-HPLC) method tailored for the purification of this compound.
Experimental Protocols
The following protocols describe the extraction of didemnins from the tunicate and subsequent purification of this compound using preparative HPLC.
Extraction of Crude Didemnin Mixture
This initial step aims to extract the didemnin-containing fraction from the tunicate biomass.
-
Sample Preparation: Freeze-dried and finely ground tunicate material (Trididemnum solidum) is used as the starting material.
-
Extraction: The ground material is exhaustively extracted with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or flash column chromatography on a C18 stationary phase. A gradient of water and methanol is used to elute fractions with increasing organic solvent concentration. Fractions are typically monitored for biological activity to guide the selection of the didemnin-rich fraction.
Preparative HPLC Purification of this compound
This protocol details the high-resolution purification of this compound from the enriched fraction obtained in the previous step.
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector is required.
-
Sample Preparation: The didemnin-rich fraction is dissolved in a minimal amount of methanol or a mixture of the initial mobile phase solvents. The sample should be filtered through a 0.45 µm syringe filter before injection.
-
HPLC Column: A reversed-phase C18 column is recommended. A common choice is a Phenomenex Luna C18(2) column.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Methanol with 0.05% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution: A linear gradient from 60% Mobile Phase B to 100% Mobile Phase B over 65 minutes is a suitable starting point. The gradient can be optimized to improve the resolution of this compound from other closely eluting analogues.
-
Flow Rate: The flow rate should be adjusted based on the column dimensions. For a preparative column, a higher flow rate is used compared to an analytical column.
-
Detection: Detection is typically performed using a UV detector at a wavelength where the peptide bonds absorb, such as 214 nm or 280 nm.
-
Fraction Collection: Fractions are collected based on the elution profile. Fractions corresponding to the peak suspected to be this compound are collected for further analysis.
-
Purity Analysis: The purity of the collected fractions should be assessed using analytical HPLC under similar chromatographic conditions but with a smaller bore column and a lower flow rate.
Data Presentation
The following table summarizes the key parameters for the preparative HPLC purification of this compound. Please note that the retention time for this compound is an approximation based on the elution order of other didemnins and should be confirmed experimentally.
| Parameter | Value/Description | Reference |
| HPLC System | Preparative HPLC with UV-Vis Detector | General Knowledge |
| Column | Phenomenex Luna C18(2) | |
| Mobile Phase A | Water + 0.05% TFA | |
| Mobile Phase B | Methanol + 0.05% TFA | |
| Gradient | 60% B to 100% B over 65 min | |
| Flow Rate | Dependent on column dimensions | General Knowledge |
| Detection Wavelength | 214 nm or 280 nm | General Knowledge |
| Expected Retention Time | To be determined experimentally | - |
| Purity | >95% (target) | General Knowledge |
| Recovery | To be determined experimentally | - |
Visualization
Workflow for this compound Purification
The following diagram illustrates the overall workflow from the tunicate source to the purified this compound.
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of HPLC Method Parameters
The diagram below outlines the key parameters and their relationships in developing a successful HPLC purification method.
Caption: Key parameters influencing HPLC purification of this compound.
References
Troubleshooting & Optimization
minimizing off-target effects of Didemnin C in experiments
Welcome to the technical support center for Didemnin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a cyclic depsipeptide and a potent inhibitor of protein synthesis.[1] Its mechanism is primarily attributed to the binding and inhibition of the eukaryotic elongation factor 1A (eEF1A), which is crucial for the elongation step of translation. By binding to eEF1A, this compound stabilizes the eEF1A-GTP-aminoacyl-tRNA complex, stalling protein synthesis. While most detailed studies have been conducted on the closely related Didemnin B, the structural and functional similarities suggest a conserved mechanism for this compound. Didemnin B has been shown to have two direct protein targets: eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[2]
Q2: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see specific inhibition of protein synthesis. What could be the cause?
This issue often points to off-target effects or non-specific toxicity. Here is a step-by-step guide to troubleshoot this problem:
-
Confirm On-Target Potency: First, ensure that the concentrations you are using are appropriate for inhibiting protein synthesis in your specific cell system. We recommend performing a dose-response curve to determine the half-maximal effective concentration (EC50) for protein synthesis inhibition.
-
Assess Cytotoxicity: Concurrently, perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50). A significant overlap between the EC50 for on-target activity and the CC50 suggests that the observed cytotoxicity may be linked to off-target effects.
-
Use Control Compounds: Include a well-characterized, structurally different protein synthesis inhibitor with a distinct mechanism of action in your experiments as a positive control. If both compounds produce the same phenotype at concentrations relevant to their respective EC50s for protein synthesis inhibition, it is more likely to be an on-target effect.
-
Consider Rescue Experiments: If possible, perform a rescue experiment. For example, if you hypothesize that the cytotoxicity is due to the inhibition of a specific off-target kinase, co-treatment with a known inhibitor of that kinase might rescue the phenotype.
Q3: My experimental results with this compound are inconsistent across different batches or experiments. Could this be due to off-target effects?
Yes, inconsistent results can be a symptom of off-target activity, which may vary depending on cell state, density, or passage number. To address this:
-
Standardize Cell Culture Conditions: Ensure all experimental parameters, including cell density, media composition, and serum concentration, are consistent.
-
Use the Lowest Effective Concentration: Once you determine the EC50 for on-target activity, use the lowest concentration that gives you the desired biological effect to minimize the engagement of lower-affinity off-target proteins.
-
Regularly Qualify this compound: Ensure the purity and integrity of your this compound stock. Degradation or impurities can lead to variable results.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects
This guide provides a workflow to determine if an observed cellular phenotype is a result of this compound's on-target activity (inhibition of protein synthesis) or off-target interactions.
Experimental Workflow
Data Presentation: Comparative EC50 Values
| Compound | Primary Target | Typical EC50 (Protein Synthesis Inhibition) | Typical CC50 (Cytotoxicity) |
| Didemnin B | eEF1A, PPT1 | ~1 nM | Varies by cell line (e.g., 17.5 ng/ml in B16 cells)[1] |
| Dehydrodidemnin B | eEF1A | IC50 ~10⁻⁸ M in colon cancer cells[3] | Cell line dependent |
| Cycloheximide | Ribosome (E-site) | ~100 µg/ml | Varies by cell line |
| Puromycin | Ribosome (A-site) | ~300 µg/ml | Varies by cell line |
Note: this compound data is limited; Didemnin B and Dehydrodidemnin B are used as close analogs.
Guide 2: Identifying Potential Off-Target Proteins
For in-depth investigation of off-target interactions, advanced proteomic techniques can be employed.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA with Western Blotting
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction) and quantify the protein concentration. Analyze the abundance of the target protein at different temperatures using Western blotting with a specific antibody.
Expected Outcome: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
2. Chemoproteomics using Photoaffinity Labeling
This technique uses a modified version of this compound containing a photoreactive group and a bioorthogonal handle (e.g., an alkyne or azide). Upon UV irradiation, the probe covalently crosslinks to interacting proteins, which can then be identified by mass spectrometry.
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis: Synthesize a this compound analog with a photoreactive group (e.g., diazirine) and a clickable handle (e.g., alkyne).
-
Cellular Labeling: Incubate cells with the photoaffinity probe.
-
UV Crosslinking: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-protein complexes.
-
Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify the proteins that were crosslinked to the this compound probe.
Signaling Pathway Considerations
Didemnin B has been shown to activate the mTORC1 signaling pathway. This is an important consideration, as this pathway regulates cell growth, proliferation, and survival. When studying the effects of this compound, it is crucial to assess the phosphorylation status of key mTORC1 downstream effectors, such as p70S6K and 4E-BP1, to understand the full spectrum of its cellular impact.
By employing these troubleshooting strategies and advanced experimental techniques, researchers can more confidently delineate the on-target and off-target effects of this compound, leading to more accurate and reproducible experimental outcomes.
References
Technical Support Center: Refinement of Didemnin C Delivery Methods in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didemnin (B1252692) C in animal models. Given the limited public data specifically on Didemnin C formulations, this guide also incorporates information from its closely related and more extensively studied analogue, Didemnin B, and its derivative, Plitidepsin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in animal models?
A1: The primary challenges with this compound, similar to other didemnins (B1670499), are its poor bioavailability and significant dose-limiting toxicities.[1] Didemnins are poorly soluble in aqueous solutions, which complicates the preparation of formulations suitable for intravenous administration and can lead to issues with precipitation and inconsistent dosing. Furthermore, clinical trials with Didemnin B have revealed substantial neuromuscular and hepatic toxicities, which are also anticipated in animal models.[1]
Q2: What is the general mechanism of action for Didemnins?
A2: Didemnins exert their anticancer effects primarily by inhibiting protein synthesis.[2][3] This leads to the induction of apoptosis and disruption of the cell cycle.[1] The molecular action is rapid and, after a couple of hours of contact with cells, the inhibition of protein synthesis becomes irreversible.
Q3: Are there any established formulations for similar compounds that can be adapted for this compound?
A3: Yes, the formulation for Plitidepsin (Aplidin®), a derivative of Didemnin B, provides a useful reference. Plitidepsin is supplied as a powder and is reconstituted and further diluted with 0.9% sodium chloride or 5% glucose solution for intravenous infusion. This suggests that a similar approach of using a solubilizing agent for initial reconstitution followed by dilution in a physiologically compatible solution could be a viable strategy for this compound.
Q4: What are the known toxicities of didemnins in animal models?
A4: Toxicology studies in mice, rats, and dogs have identified the lymphatic system, gastrointestinal tract, liver, and kidneys as the major target organs for Didemnin B toxicity. Clinical trials have also highlighted neuromuscular toxicity as a dose-limiting factor. Researchers should closely monitor for signs of these toxicities in their animal models.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation or administration | - Poor solubility in the chosen vehicle.- Change in pH or temperature.- Interaction with other components in the formulation. | - Optimize Solvent System: For initial solubilization, consider using a small amount of a biocompatible organic solvent such as DMSO or ethanol (B145695), followed by dilution in a suitable aqueous vehicle like saline or a solution containing a surfactant or cyclodextrin.- Formulation Strategies: Explore the use of liposomal or nanoparticle formulations to encapsulate this compound, which can improve solubility and stability.- Control Environmental Factors: Maintain consistent temperature and pH during formulation preparation and administration. |
| High incidence of acute toxicity or mortality in animals post-administration | - Dose is too high.- Rapid intravenous injection leading to high peak plasma concentrations.- Formulation components are causing adverse reactions. | - Dose Titration: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Slower Infusion Rate: Administer the formulation as a slow intravenous infusion rather than a rapid bolus to reduce peak plasma concentrations.- Vehicle Control Group: Always include a vehicle-only control group to rule out toxicity from the formulation components. |
| Inconsistent therapeutic efficacy between animals | - Inaccurate dosing due to precipitation or instability of the formulation.- Variability in animal physiology.- Improper administration technique. | - Ensure Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a homogenous suspension.- Standardize Procedures: Maintain consistent animal handling, injection sites, and timing of administration.- Refine Administration Technique: Ensure proper training in intravenous or intraperitoneal injection techniques to minimize variability. |
| Difficulty in achieving therapeutic plasma concentrations | - Poor bioavailability of the formulation.- Rapid metabolism or clearance of this compound. | - Advanced Delivery Systems: Utilize liposomal or nanoparticle formulations to protect this compound from rapid metabolism and clearance, thereby prolonging its circulation time.- Route of Administration: While intravenous administration is common, for some compounds, intraperitoneal injection can be effective, as shown for Didemnin B in certain tumor models. |
Quantitative Data Summary
Note: The following data is primarily for Didemnin B and its analogue Plitidepsin, as specific quantitative data for this compound is limited in publicly available literature. This information should be used as a reference for experimental design.
Table 1: In Vivo Efficacy of Didemnin B
| Animal Model | Tumor Type | Didemnin B Dose | Outcome | Reference |
| Mice | L1210 Leukemia | Not specified | Potent antitumor activity | |
| Mice | B16 Melanoma | Not specified | Good antitumor activity | |
| Rats | Yoshida Ascites Tumor | 0.06 mg/kg (intraperitoneal) | High antitumor activity | |
| Mice | Graft-Versus-Host Reaction | 0.05-0.3 mg/kg/day | 40-71% inhibition of splenomegaly |
Table 2: Pharmacokinetic Parameters of Plitidepsin (Didemnin B analogue)
| Parameter | Value | Species | Reference |
| Plasma Half-Life | 16.8 ± 7.7 hours | Human | |
| Volume of Distribution | 525.2 ± 219.3 L | Human | |
| Primary Route of Excretion | Biliary | Human |
Experimental Protocols
Protocol 1: General Protocol for Reconstitution and Administration of a Didemnin Analogue (Plitidepsin)
This protocol is based on the information for Plitidepsin and should be adapted and optimized for this compound.
-
Reconstitution:
-
Allow the lyophilized this compound powder to reach room temperature.
-
Reconstitute the vial with a specified volume of a suitable solvent (e.g., a supplied reconstitution solution, or a biocompatible solvent like a mixture of ethanol and water for injection). The resulting solution should be clear and free of visible particles.
-
-
Dilution:
-
Further dilute the reconstituted solution with an infusion solution such as 0.9% sodium chloride or 5% glucose to the final desired concentration for administration.
-
-
Administration (Intravenous):
-
For mouse models, the lateral tail vein is a common site for intravenous injection.
-
Warm the mouse's tail to promote vasodilation for easier visualization of the vein.
-
Use a small gauge needle (e.g., 27-30G) for the injection.
-
Administer the solution slowly to avoid acute adverse reactions.
-
The maximum recommended injection volume for a mouse is typically around 10 ml/kg.
-
-
Administration (Intraperitoneal):
-
For some studies, intraperitoneal injection may be considered.
-
Properly restrain the animal and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Protocol 2: General Method for Preparation of Liposomal this compound (Hypothetical)
This is a generalized protocol based on standard liposome (B1194612) preparation techniques and would require significant optimization for this compound.
-
Lipid Film Hydration:
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC, cholesterol, and a PEGylated lipid) in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Mandatory Visualizations
Signaling Pathway of Didemnin B
Caption: Simplified signaling pathway of Didemnin B, highlighting its inhibitory effects.
Experimental Workflow for Liposomal Drug Formulation and In Vivo Testing
Caption: General workflow for developing and testing a liposomal drug delivery system.
References
- 1. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of didemnin B, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthetic Didemnin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Didemnin C.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Synthetic this compound is typically produced via Solid-Phase Peptide Synthesis (SPPS). This method can introduce several types of impurities, including:
-
Truncated Peptides: These are sequences missing one or more amino acids from the N-terminus, often resulting from incomplete coupling reactions.
-
Deletion Peptides: These peptides lack one or more amino acids within the sequence, which can be caused by incomplete deprotection of the N-terminal protecting group.
-
Incompletely Deprotected Peptides: Following the final cleavage step, some peptides may still retain one or more side-chain protecting groups.
-
Side-Chain Modified Peptides: Undesired modifications of amino acid side chains can occur during synthesis.
-
Diastereomers: Racemization of amino acids can lead to the formation of diastereomeric impurities, which can be difficult to separate from the target peptide.
-
Residual Reagents and Solvents: Trifluoroacetic acid (TFA), used in cleavage and purification, is a common impurity that can affect biological assays. Other residual solvents from the synthesis and purification process may also be present.
Q2: What is the primary purification method for synthetic this compound?
A2: The most common and effective method for purifying synthetic this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on differences in their hydrophobicity.
Q3: Why is my synthetic this compound showing poor solubility during purification?
A3: this compound is a relatively hydrophobic molecule, which can lead to solubility issues, especially at high concentrations. To improve solubility, consider the following:
-
Solvent Selection: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase for HPLC.
-
Mobile Phase Composition: Ensure the initial mobile phase has a sufficient organic component to maintain solubility.
-
Temperature: Increasing the column temperature during HPLC can sometimes improve the solubility of hydrophobic peptides.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of synthetic this compound.
HPLC Purification
Problem 1: Poor peak shape (tailing or broadening) in the HPLC chromatogram.
-
Possible Cause A: Secondary Interactions. Unwanted interactions between the peptide and the stationary phase (e.g., free silanol (B1196071) groups on silica-based columns) can cause peak tailing.
-
Solution: Use a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%. TFA helps to mask the silanol groups and improve peak shape.
-
-
Possible Cause B: Peptide Aggregation. The hydrophobic nature of this compound can lead to aggregation, resulting in broad peaks.
-
Solution: Try injecting a more dilute sample. You can also experiment with adding a small amount of an organic modifier like isopropanol (B130326) to the sample solvent to disrupt aggregation.
-
-
Possible Cause C: Suboptimal Gradient. A steep gradient may not provide sufficient resolution, leading to broad peaks.
-
Solution: Optimize the gradient by making it shallower. A slower increase in the organic solvent concentration can improve peak sharpness and resolution.
-
Problem 2: Co-elution of impurities with the main this compound peak.
-
Possible Cause: Similar Hydrophobicity. Some impurities, such as deletion peptides with only one amino acid difference, may have very similar hydrophobicities to this compound, making separation by RP-HPLC challenging.
-
Solution 1: Orthogonal Purification. Employ a second purification step using a different separation mechanism. Ion-exchange chromatography (IEX) can be an effective orthogonal technique to separate impurities with different charge states.
-
Solution 2: HPLC Method Optimization.
-
Change the Stationary Phase: Try a column with a different chemistry (e.g., C8 instead of C18) or a different particle size.
-
Vary the Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or different ion-pairing agents.
-
-
Post-Purification Processing
Problem 3: The lyophilized this compound product appears oily or wet instead of a fluffy powder.
-
Possible Cause A: Residual Organic Solvent. Incomplete removal of organic solvents from the HPLC fractions (e.g., acetonitrile) during lyophilization can result in an oily product.
-
Solution: Before lyophilization, ensure that the majority of the organic solvent is removed. This can be achieved by rotary evaporation of the pooled HPLC fractions until the solution is primarily aqueous. Subsequently, freeze the aqueous solution and lyophilize.
-
-
Possible Cause B: Presence of Trifluoroacetic Acid (TFA). TFA can be difficult to remove completely by lyophilization alone and can contribute to a non-ideal product appearance.
Quantitative Data Summary
| Purification Step | Purity Level (Typical) | Recovery Rate (Typical) | Key Impurities Removed |
| Crude Synthetic Product | 20-60% | N/A | Truncated peptides, deletion peptides, incompletely deprotected peptides, residual reagents |
| After RP-HPLC (Single Pass) | >95% | 30-70% | Most synthesis-related impurities |
| After Orthogonal Purification (e.g., IEX) | >98% | 80-95% (of the HPLC-purified material) | Co-eluting impurities, diastereomers |
Experimental Protocols
Protocol 1: Preparative RP-HPLC for this compound Purification
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 40 minutes. The optimal gradient may need to be adjusted based on the specific impurity profile of the crude product.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the crude synthetic this compound in a minimal volume of DMSO and then dilute with Mobile Phase A to a concentration suitable for injection. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling and Solvent Removal: Pool the fractions with the desired purity (>95%). Remove the majority of the acetonitrile using a rotary evaporator before lyophilization.
Protocol 2: Lyophilization of Purified this compound
-
Pre-Lyophilization: Transfer the aqueous solution of purified this compound from the rotary evaporator to a suitable lyophilization flask.
-
Freezing: Freeze the solution completely. A common method is to slowly rotate the flask in a bath of dry ice and acetone (B3395972) or in a -80°C freezer to create a thin, frozen shell on the inner surface of the flask.
-
Lyophilization: Connect the frozen flask to a high-vacuum lyophilizer. The process involves two main stages:
-
Primary Drying: The temperature is held at a low level (e.g., -40°C) under high vacuum to allow the frozen water to sublime.
-
Secondary Drying: The temperature is gradually increased (e.g., to room temperature) to remove any residual unfrozen water molecules.
-
-
Product Recovery: Once the lyophilization is complete, the flask will contain a fluffy, white powder of this compound. The product should be stored in a desiccator to prevent moisture absorption.
Visualizations
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
Technical Support Center: Managing Didemnin C Toxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didemnin C in preclinical models. Given the limited specific data on this compound, much of the information provided is extrapolated from studies on the closely related and more extensively studied compound, Didemnin B, as well as its semi-synthetic analog, Plitidepsin (formerly known as Dehydrodidemnin B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other Didemnins (B1670499)?
This compound is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It belongs to a family of related compounds, including Didemnins A and B. These molecules share a common macrocyclic core but differ in their side chains. Didemnin B has been the most extensively studied for its potent antitumor and antiviral activities.[1] While structurally similar, variations in the side chain can influence both the potency and toxicity profile of each Didemnin congener.[2]
Q2: What is the primary mechanism of action of this compound?
The primary mechanism of action for Didemnins is the inhibition of protein synthesis, which is more potent than its effect on DNA synthesis.[1][3] This inhibition is closely correlated with its cytotoxic effects. Didemnin B, a close analog of this compound, has been shown to induce apoptosis (programmed cell death) in cancer cells.[4]
Q3: What are the known toxicities of Didemnins in preclinical models?
Preclinical toxicology studies on Didemnin B in mice, rats, and dogs have identified the primary target organs for toxicity to be the lymphatic system, gastrointestinal tract, liver, and kidneys. Clinical trials with Didemnin B also revealed significant neuromuscular and hepatic toxicities. The semi-synthetic analog Plitidepsin shows a similar preclinical toxicity profile, with the liver, gastrointestinal tract, spleen, and bone marrow being the main target organs.
Q4: Is there a known Maximum Tolerated Dose (MTD) or Lethal Dose 50 (LD50) for this compound in preclinical models?
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause: The administered dose of this compound may be too high for the specific animal model, strain, or health status of the animals.
Troubleshooting Steps:
-
Review Dosing: Compare your current dosing regimen with published data for Didemnin B (see Table 1).
-
Dose De-escalation: Reduce the dose of this compound in subsequent cohorts to establish a tolerable dose.
-
Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily body weight measurements, clinical observations (activity level, posture, grooming), and food/water intake.
-
Necropsy and Histopathology: If mortality occurs, perform a full necropsy and histopathological analysis of major organs to identify the target organs of toxicity.
Issue 2: Signs of Gastrointestinal Toxicity (Diarrhea, Weight Loss)
Potential Cause: Didemnins are known to cause gastrointestinal toxicity.
Troubleshooting Steps:
-
Supportive Care:
-
Fluid and Electrolyte Balance: Provide subcutaneous or intraperitoneal injections of sterile saline or lactated Ringer's solution to combat dehydration.
-
Nutritional Support: Offer highly palatable and easily digestible food. In cases of severe anorexia, consider providing a nutritional supplement gel.
-
-
Symptomatic Treatment:
-
Antidiarrheal Agents: The use of antidiarrheal agents should be approached with caution and under veterinary guidance, as they may mask worsening toxicity.
-
-
Dose Modification: Consider reducing the dose or altering the dosing schedule of this compound.
Issue 3: Signs of Hepatic Toxicity (Elevated Liver Enzymes)
Potential Cause: The liver is a known target organ for Didemnin toxicity.
Troubleshooting Steps:
-
Biochemical Monitoring: At baseline and at selected time points during the study, collect blood samples to monitor liver enzymes (ALT, AST, ALP) and bilirubin (B190676) levels.
-
Histopathology: At the end of the study, or if animals are euthanized due to toxicity, perform a histopathological examination of the liver to assess for necrosis, inflammation, or other pathological changes.
-
Dose Adjustment: If significant hepatotoxicity is observed, a reduction in the this compound dose is warranted.
Issue 4: Hypersensitivity Reactions (Observed in Clinical Trials with Didemnin B)
Potential Cause: The formulation vehicle (e.g., Cremophor EL) used to dissolve Didemnins can cause hypersensitivity reactions.
Troubleshooting Steps:
-
Prophylactic Treatment: Consider premedication with antihistamines (H1 and H2 blockers) and corticosteroids before this compound administration.
-
Alternative Formulations: Explore the use of alternative, less immunogenic formulation vehicles, such as nanoparticle-based delivery systems.
Data Presentation
Table 1: Acute Intravenous LD50 of Didemnin B in Different Species
| Species | LD50 (µg/kg) | Source |
| Mouse | 1530 | |
| Rat | 860 | |
| Dog | 418 |
Note: This data is for Didemnin B and should be used as a reference for initiating dose-ranging studies for this compound.
Experimental Protocols
Protocol 1: Prophylactic Management of Potential Hypersensitivity and Gastrointestinal Toxicity
This protocol is an extrapolated example for a mouse model and should be optimized for your specific experimental conditions.
-
Materials:
-
This compound (appropriate formulation)
-
Dexamethasone solution (e.g., 1 mg/mL)
-
Ondansetron solution (e.g., 2 mg/mL)
-
Sterile saline for injection
-
-
Procedure:
-
30 minutes prior to this compound administration:
-
Administer Dexamethasone at a dose of 1-5 mg/kg via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Administer Ondansetron at a dose of 0.5-1 mg/kg via IP or SC injection.
-
-
Administer this compound according to your experimental protocol.
-
Post-administration Monitoring:
-
Closely observe animals for the first 4 hours for any signs of acute distress.
-
Continue daily monitoring of body weight, clinical signs, and food/water consumption for the duration of the study.
-
-
Protocol 2: Monitoring for Organ Toxicity
-
Blood Collection:
-
Collect baseline blood samples prior to the first dose of this compound.
-
Collect blood samples at predetermined time points (e.g., 24 hours after the last dose, or at the end of the study) via an appropriate method (e.g., submandibular or saphenous vein).
-
-
Biochemical Analysis:
-
Analyze plasma or serum for markers of liver injury (ALT, AST, ALP, bilirubin) and kidney injury (BUN, creatinine).
-
-
Hematological Analysis:
-
Perform a complete blood count (CBC) to assess for changes in red blood cells, white blood cells, and platelets, as bone marrow can be a target of toxicity.
-
-
Histopathology:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Collect major organs (liver, kidneys, spleen, gastrointestinal tract, heart, lungs, and bone marrow) and fix them in 10% neutral buffered formalin.
-
Process tissues for histopathological examination by a qualified veterinary pathologist.
-
Mandatory Visualizations
Caption: this compound inhibits protein synthesis leading to apoptosis.
Caption: Workflow for preclinical evaluation of this compound toxicity.
Caption: Didemnin B's proposed effect on the mTORC1 signaling pathway.
References
Validation & Comparative
A Comparative Efficacy Analysis of Didemnin C and Didemnin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Didemnin (B1252692) C and Didemnin B, two closely related cyclic depsipeptides isolated from the marine tunicate Trididemnum solidum. While extensive research has illuminated the potent anticancer, antiviral, and immunosuppressive properties of Didemnin B, data on Didemnin C remains notably scarce in publicly available scientific literature. This guide summarizes the existing experimental data for Didemnin B and highlights the current knowledge gap regarding this compound, thereby underscoring an area ripe for future investigation.
Executive Summary
Didemnin B has been extensively studied and has demonstrated significant efficacy as an anticancer, antiviral, and immunosuppressive agent.[1] It was the first marine-derived natural product to enter clinical trials for cancer therapy.[1] In contrast, while this compound is structurally similar, it is often qualitatively described as being less potent than Didemnin B.[2] However, a thorough review of available literature reveals a lack of specific quantitative data (e.g., IC50 or EC50 values) to substantiate these claims directly against Didemnin B across various biological assays. This guide presents the available quantitative data for Didemnin B to serve as a benchmark for potential future studies on this compound.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the efficacy of Didemnin B. At present, corresponding quantitative data for this compound is not available in the reviewed scientific literature.
Table 1: Anticancer Activity of Didemnin B
| Cell Line | Cancer Type | IC50/LC50 | Experimental Conditions | Reference |
| L1210 | Murine Lymphocytic Leukemia | 1.1 ng/mL (IC50) | Not specified | [3] |
| P388 | Murine Leukemia | Not specified (in vivo activity) | Not specified | [4] |
| B16 | Murine Melanoma | 17.5 ng/mL (LD50, 2-hr exposure, exponential phase) | 2-hour exposure | |
| Vaco451 | Colon Cancer | ~32 nM (LC50) | 96-hour treatment | |
| Various Human Tumors | Breast, Ovary, Kidney Carcinomas, Mesothelioma, Sarcoma | 4.2 x 10⁻³ µg/mL (ID50) | Continuous exposure in human tumor stem cell assay |
Table 2: Immunosuppressive Activity of Didemnin B
| Assay | Target Cells | IC50 | Experimental Conditions | Reference |
| Lymphocyte Protein Synthesis | Murine Splenic Mononuclear Cells | 190 ng/mL | Not specified | |
| Concanavalin A-stimulated Blastogenesis | Murine Splenic Mononuclear Cells | 50 pg/mL | Immediate addition after stimulation | |
| Lipopolysaccharide-stimulated Blastogenesis | Murine Splenic Mononuclear Cells | <100 pg/mL | Immediate addition after stimulation | |
| Alloantigen-stimulated Blastogenesis | Murine Splenic Mononuclear Cells | <10 pg/mL | Immediate addition after stimulation |
Table 3: Antiviral Activity of Didemnin B
| Virus | Host Cell | Concentration for Viral Titer Reduction | Reference |
| Coxsackievirus A21, Equine rhinovirus, Parainfluenza virus 3, Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2) | Vero cells | 50 µg/mL | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical experimental protocols used to assess the efficacy of compounds like didemnins (B1670499).
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., Didemnin B) and a vehicle control for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles.
-
Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in multi-well plates.
-
Virus and Compound Incubation: A known titer of the virus is incubated with various concentrations of the antiviral agent.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
Mixed Lymphocyte Reaction (MLR) for Immunosuppressive Activity
The MLR is an in vitro assay that mimics the initial phase of the allogeneic T-cell response.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.
-
Co-culture: Responder T-cells from one donor are co-cultured with irradiated or mitomycin C-treated stimulator cells from the other donor.
-
Compound Treatment: The co-cultures are treated with different concentrations of the immunosuppressive agent.
-
Proliferation Measurement: T-cell proliferation is measured after several days of incubation, typically by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).
-
Data Analysis: The concentration of the compound that inhibits T-cell proliferation by 50% (IC50) is calculated.
Mechanism of Action and Signaling Pathways
Didemnin B primarily exerts its biological effects through the inhibition of protein synthesis. It targets the eukaryotic elongation factor 1-alpha (eEF1A), stabilizing the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome and thereby inhibiting the translocation step of peptide elongation. More recent studies have revealed a dual mechanism of action for its potent anticancer activity, involving the inhibition of both eEF1A1 and palmitoyl-protein thioesterase 1 (PPT1). The inhibition of PPT1 leads to lysosomal deacidification and contributes to the induction of apoptosis.
The precise mechanism of action for this compound has not been elucidated in the available literature. It is presumed to also inhibit protein synthesis, but comparative studies on its affinity for eEF1A or its effect on PPT1 are lacking.
Signaling Pathway of Didemnin B-Induced Apoptosis
The following diagram illustrates the key signaling events initiated by Didemnin B that lead to apoptosis in sensitive cancer cells.
Experimental Workflow for In Vitro Anticancer Assay
The diagram below outlines a typical workflow for evaluating the anticancer efficacy of a compound like Didemnin B or C in vitro.
Conclusion and Future Directions
Didemnin B is a potent cytotoxic, antiviral, and immunosuppressive agent with a well-defined mechanism of action primarily targeting protein synthesis. While it is often stated that this compound is less active, this assertion is not well-supported by publicly available, direct comparative, and quantitative experimental data. The lack of robust data for this compound presents a significant knowledge gap.
Future research should focus on a direct, side-by-side comparison of the efficacy of this compound and Didemnin B across a panel of cancer cell lines, against various RNA and DNA viruses, and in immunosuppressive assays. Elucidating the mechanism of action of this compound, including its potential targets and effects on cellular signaling pathways, will be crucial in determining its potential as a therapeutic agent. Such studies would not only provide a clearer understanding of the structure-activity relationships within the didemnin family but could also unveil new therapeutic opportunities.
References
- 1. Didemnin - Wikipedia [en.wikipedia.org]
- 2. Biochemical and cellular effects of didemnins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Didemnin B - Applications - CAT N°: 34063 [bertin-bioreagent.com]
- 4. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Protein Synthesis Inhibition Activity of Didemnin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Didemnin (B1252692) C's protein synthesis inhibition activity with other common inhibitors, supported by experimental data and detailed protocols.
Didemnin C is a cyclic depsipeptide originally isolated from marine tunicates. It belongs to a class of potent natural products that exhibit significant antitumor, antiviral, and immunosuppressive activities. A primary mechanism underlying these biological effects is its potent inhibition of protein synthesis. This guide will delve into the specifics of this inhibitory action, compare it to other well-known protein synthesis inhibitors, and provide detailed experimental protocols for its validation.
Mechanism of Action: Targeting Translation Elongation
This compound exerts its inhibitory effect on protein synthesis during the elongation phase of translation. Its mechanism is highly specific, targeting the eukaryotic elongation factor 1-alpha (eEF1A). This compound binds to the complex formed by eEF1A and the ribosome[1]. This interaction stabilizes the aminoacyl-tRNA in the A-site of the ribosome, effectively stalling the ribosome and preventing the translocation step, which is mediated by the eukaryotic elongation factor 2 (eEF2)[1][2]. This leads to a cessation of polypeptide chain elongation and, consequently, the inhibition of protein synthesis.
Comparative Analysis of Protein Synthesis Inhibitors
To better understand the unique properties of this compound, it is useful to compare it with other commonly used protein synthesis inhibitors. The following table summarizes their key characteristics:
| Inhibitor | Target Organism(s) | Ribosomal Subunit/Factor Targeted | Mechanism of Action | Typical IC50 Range (Protein Synthesis) |
| This compound | Eukaryotes | eEF1A on the 80S ribosome | Stabilizes aminoacyl-tRNA in the A-site, preventing eEF2-mediated translocation. | Potent, with activity comparable to Didemnin B (low nM range). |
| Cycloheximide | Eukaryotes | E-site of the 60S ribosomal subunit | Blocks the translocation step by interfering with the movement of tRNA from the A-site to the P-site. | 5-50 µg/mL (in cell culture) |
| Puromycin (B1679871) | Prokaryotes and Eukaryotes | A-site of the ribosome | Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination. | 1-10 µg/mL (in cell culture) |
| Tetracycline | Primarily Prokaryotes | 30S ribosomal subunit | Prevents the binding of aminoacyl-tRNA to the A-site. | Varies by bacterial species. |
Experimental Validation of Protein Synthesis Inhibition
The inhibitory activity of this compound on protein synthesis can be validated through various in vitro and cell-based assays.
Quantitative Data Summary
The following table presents a summary of the inhibitory concentrations (IC50) for this compound and comparable inhibitors. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
| Compound | Assay Type | Cell Line/System | IC50 |
| Didemnin B (as a proxy for C) | In vitro translation | Rabbit Reticulocyte Lysate | ~1 µM |
| Didemnin B (as a proxy for C) | Cell-based | L1210 Leukemia | 0.001 µg/mL[3] |
| Cycloheximide | Cell-based | Various | 5-50 µg/mL |
| Puromycin | Cell-based | Various | 1-10 µg/mL |
Experimental Protocols
1. In Vitro Translation Assay using Rabbit Reticulocyte Lysate
This assay directly measures the effect of an inhibitor on the translation of a specific mRNA template in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]-Methionine
-
Exogenous mRNA template (e.g., Luciferase mRNA)
-
This compound and other inhibitors
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare the translation reaction mix on ice by combining the rabbit reticulocyte lysate, amino acid mixture (minus methionine), and [³⁵S]-Methionine.
-
Add the mRNA template to the reaction mix.
-
Aliquot the reaction mix into tubes containing different concentrations of this compound or other inhibitors. Include a no-inhibitor control.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by placing them on ice.
-
To precipitate the newly synthesized proteins, add an equal volume of cold 10% TCA to each reaction and incubate on ice for 10 minutes.
-
Collect the protein precipitates by filtering the reactions through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated [³⁵S]-Methionine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the no-inhibitor control.
2. Cell-Based Protein Synthesis Assay using Puromycin
This assay measures the rate of global protein synthesis in living cells by detecting the incorporation of puromycin into nascent polypeptide chains.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound and other inhibitors
-
Puromycin
-
Lysis buffer
-
Primary antibody against puromycin
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blotting or immunofluorescence imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a desired period (e.g., 2 hours).
-
Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS to remove excess puromycin.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
For Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against puromycin.
-
Incubate with a corresponding secondary antibody.
-
Detect the signal using an appropriate detection reagent and imaging system.
-
Quantify the band intensities to determine the relative amount of puromycin incorporation.
-
-
For Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against puromycin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the relative amount of puromycin incorporation.
-
Visualizations
Caption: Eukaryotic translation elongation pathway and the point of this compound inhibition.
Caption: Experimental workflow for cell-based validation of protein synthesis inhibition.
References
- 1. Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of protein synthesis inhibition by didemnin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Didemnin C's Anticancer Effects: A Comparative Guide for Researchers
An objective analysis of Didemnin (B1252692) C's performance across various preclinical and clinical models, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential and limitations.
Didemnin C, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, and its more extensively studied analog Didemnin B, have demonstrated potent anticancer activities in a variety of experimental settings. These compounds have been the subject of numerous studies, from in vitro investigations against a broad panel of cancer cell lines to in vivo animal models and human clinical trials. This guide provides a comparative analysis of the anticancer effects of Didemnins, with a focus on Didemnin B as a representative of this class, to offer a clear perspective on its efficacy and the challenges associated with its clinical development. A promising synthetic derivative, dehydrodidemnin B (plitidepsin), has also emerged, showing an improved therapeutic profile.
In Vitro Efficacy: Potent Cytotoxicity Across Diverse Cancer Cell Lines
Didemnin B has consistently demonstrated high cytotoxicity against a wide range of human cancer cell lines in vitro. Its efficacy is often observed at nanomolar concentrations, highlighting its potential as a potent anticancer agent. The mechanism of action is primarily attributed to the inhibition of protein synthesis through its interaction with the eukaryotic elongation factor 1A (eEF1A).[1] This interaction stabilizes the binding of aminoacyl-tRNA to the ribosomal A-site, thereby stalling the elongation phase of translation.[2]
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time | Reference |
| L1210 | Leukemia | 0.001 | - | [3] |
| Vaco451 | Colon Cancer | ~0.035 (32 nM) | 96 hours | [4] |
| Fresh Human Tumor Cells (Median) | Various (Breast, Ovary, Kidney, Mesothelioma, Sarcoma) | 0.0042 | Continuous | [5] |
| Fresh Human Tumor Cells (Median) | Various (Breast, Ovary, Kidney, Mesothelioma, Sarcoma) | 0.046 | 1 hour | |
| B16 | Melanoma | 0.0175 (Exponentially growing) | 2 hours | |
| B16 | Melanoma | 0.1 (Plateau-phase) | 2 hours |
In Vivo Antitumor Activity: Evidence from Preclinical Animal Models
Preclinical studies in animal models have corroborated the in vitro findings, showing significant tumor growth inhibition with Didemnin B treatment. These studies are crucial for determining the therapeutic window and potential toxicities before advancing to human trials.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Mice | L1210 Leukemia | - | Potent antitumor activity | |
| Mice | B16 Melanoma | - | Good antitumor activity | |
| Mice | M5076 Sarcoma | - | Moderate antitumor activity | |
| Mice | P388 Leukemia | - | Moderate antitumor activity | |
| Rat | Yoshida Ascites Tumor | 0.06 mg/kg (intraperitoneal) | High antitumor activity | |
| Rat | T8 Sarcoma of Guérin | 0.06 mg/kg (other routes) | Ineffective |
Clinical Evaluation: A Challenging Path from Bench to Bedside
Didemnin B was the first marine-derived natural product to enter clinical trials for cancer. However, its clinical development has been hampered by a narrow therapeutic window and significant toxicities. Phase I and II trials have been conducted in various cancer types, with limited success. In contrast, the synthetic analog, plitidepsin, has shown a more favorable safety profile and promising efficacy, particularly in multiple myeloma.
Didemnin B Clinical Trial Summary
| Phase | Cancer Type | Treatment Regimen | Key Outcomes | Toxicities | Reference |
| I | Advanced Solid Tumors | 0.4 - 2.5 mg/m²/week (IV) | No objective responses in 39 evaluable patients. Recommended Phase II dose: 2.3 mg/m²/week. | Dose-limiting: generalized weakness. Nausea, vomiting, diarrhea, mucositis, hypersensitivity reactions. | |
| I | Advanced Cancer | 0.14 - 4.51 mg/m² (single IV infusion every 28 days) | No objective anti-tumor response. Recommended Phase II dose: 2.67 mg/m² (without antiemetics), 3.47 mg/m² (with antiemetics). | Dose-limiting: nausea and vomiting. Mild hepatic toxicity, allergic reaction. | |
| II | Previously Treated Small Cell Lung Cancer | 6.3 mg/m² (IV over 30 min every 28 days) | No response in 15 evaluable patients. | Severe muscle weakness, myopathy, myotonia, elevated creatine (B1669601) phosphokinase and aldolase. | |
| II | Advanced Colorectal Cancer | 3.47 mg/m² (IV over 30 min every 28 days) | No complete or partial responses in 15 patients. | Pronounced nausea and vomiting in one patient. Generally tolerable at this dose. | |
| II | Hormonally Refractory Metastatic Prostate Cancer | 3.5 mg/m² or 6.3 mg/m² (IV every 28 days) | One partial response out of 32 evaluable patients (3%). | Nausea, vomiting, diarrhea, serious cardiac and pulmonary toxicities. |
Plitidepsin (Dehydrodidemnin B) Clinical Trial Highlight
| Phase | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| III (ADMYRE trial) | Relapsed/Refractory Multiple Myeloma | Plitidepsin + Dexamethasone vs. Dexamethasone alone | 35% reduction in the risk of progression or death. Met primary endpoint of progression-free survival. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo assays used to evaluate the anticancer effects of compounds like this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound/B stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound/B in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Antitumor Efficacy: Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, NSG mice)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor take-rate)
-
This compound/B formulation for injection
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the selected cancer cell line to a sufficient number. On the day of implantation, harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), potentially mixed with Matrigel.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject a specific number of tumor cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound/B or the vehicle control according to the planned dosing schedule and route of administration (e.g., intraperitoneal, intravenous).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the antitumor effect of the treatment.
Visualizing the Mechanisms and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for evaluating a potential anticancer drug.
Caption: Simplified signaling pathway of Didemnin B/C.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Mechanism of protein synthesis inhibition by didemnin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiTE® Xenograft Protocol [protocols.io]
- 5. Antitumor activity of didemnin B in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Didemnin C and Other Protein Synthesis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Didemnin C with other prominent protein synthesis inhibitors. This document delves into their mechanisms of action, presents supporting experimental data, and offers detailed protocols for key assays.
This compound belongs to a class of cyclic depsipeptides originally isolated from the marine tunicate Trididemnum solidum. These compounds, particularly its analogue Didemnin B, have demonstrated potent antitumor, antiviral, and immunosuppressive properties. The primary mechanism underlying these activities is the inhibition of protein synthesis, a fundamental cellular process. This guide will compare this compound and its congeners with other well-characterized protein synthesis inhibitors, providing a comprehensive resource for researchers in the field.
Mechanism of Action: Targeting the Elongation Phase of Translation
Didemnins exert their inhibitory effect on protein synthesis by targeting the eukaryotic elongation factor 1-alpha (eEF1A). This crucial protein is responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome during the elongation phase of translation. Didemnins bind to eEF1A and stabilize its GTP-bound conformation, which prevents the release of eEF1A from the ribosome after GTP hydrolysis. This action effectively stalls the ribosome on the mRNA, leading to a cessation of polypeptide chain elongation.
In contrast, other protein synthesis inhibitors act on different stages and components of the translational machinery:
-
Cycloheximide: This inhibitor also targets the elongation step but does so by binding to the E-site of the 60S ribosomal subunit, thereby interfering with the translocation of tRNA.
-
Puromycin: This aminonucleoside antibiotic mimics the 3'-end of aminoacyl-tRNA. It enters the ribosomal A-site and is incorporated into the growing polypeptide chain, causing premature chain termination.
-
Anisomycin: This antibiotic inhibits the peptidyl transferase activity of the 80S ribosome, thus blocking peptide bond formation.
dot
Figure 1. Comparative mechanism of action of protein synthesis inhibitors.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and other protein synthesis inhibitors. It is important to note that specific IC50 values for this compound are less prevalent in the literature compared to its well-studied analog, Didemnin B. Given their structural and functional similarities, data for Didemnin B is included as a close reference.
Table 1: Inhibition of Protein Synthesis
| Inhibitor | Target | Assay System | IC50 |
| Didemnin B | eEF1A | Rabbit reticulocyte lysate | ~1 µM |
| Cycloheximide | Ribosome (E-site) | HeLa cells | 532 nM[1] |
| Puromycin | Ribosome (A-site) | Jurkat cells | 1 µg/mL |
| Anisomycin | Ribosome (Peptidyl Transferase) | Jurkat cells | 22 ng/mL |
Table 2: Cytotoxicity in Cancer Cell Lines
| Inhibitor | Cell Line | Exposure Time | IC50 |
| Didemnin B | L1210 Leukemia | - | 0.001 µg/mL[2] |
| Didemnin B | B16 Melanoma | - | - |
| Didemnin B | Vaco451 Colon Cancer | 96 hours | ~32 nM |
| Cycloheximide | CEM | - | 0.12 µM[3] |
| Cycloheximide | 9L | - | 0.2 µM[3] |
| Cycloheximide | SK-MEL-28 | - | 1 µM[3] |
| Puromycin | NIH/3T3 | - | 3.96 µM |
| Anisomycin | U251 | 48 hours | 0.233 µmol/L |
| Anisomycin | U87 | 48 hours | 0.192 µmol/L |
Signaling Pathways Modulated by eEF1A Inhibition
The inhibition of eEF1A by compounds like this compound has downstream effects on critical cellular signaling pathways, contributing to their therapeutic potential.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. mTOR, a key component of this pathway, promotes protein synthesis. By inhibiting eEF1A, this compound can disrupt the output of this pathway, leading to decreased cell proliferation and survival.
dot
Figure 2. Inhibition of eEF1A by this compound disrupts the PI3K/Akt/mTOR pathway's control over protein synthesis.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Recent studies have shown that the TGF-β receptor I (TβR-I) can directly phosphorylate eEF1A1, leading to an inhibition of protein synthesis. This suggests a novel mechanism by which TGF-β signaling can regulate cell growth at the translational level. While this compound's direct interplay with this specific phosphorylation event is yet to be fully elucidated, its targeting of eEF1A places it at a critical node within this pathway.
dot
Figure 3. This compound targets eEF1A, a protein also regulated by the TGF-β signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Translation Assay
This assay directly measures the effect of an inhibitor on protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
RNase inhibitor
-
Test compounds (this compound and others)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix containing the cell-free extract, amino acid mixture, and RNase inhibitor on ice.
-
Aliquot the master mix into reaction tubes.
-
Add the test compounds at various concentrations to the respective tubes. Include a vehicle control.
-
Initiate the translation reaction by adding the mRNA template and incubating at 30°C for 60-90 minutes.
-
Stop the reaction by placing the tubes on ice and adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on a filter membrane and wash with TCA and ethanol.
-
Measure the radioactivity of the filter membranes using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the vehicle control.
dot
Figure 4. Experimental workflow for the in vitro translation assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cultured cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Conclusion
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Didemnin C and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Didemnin (B1252692) C and its analogs, focusing on their structure-activity relationships (SAR). The information is compiled from various studies to offer an objective overview supported by experimental data.
Didemnins (B1670499) are a class of cyclic depsipeptides isolated from marine tunicates of the genus Trididemnum. They have garnered significant interest in the scientific community due to their potent antitumor, antiviral, and immunosuppressive properties.[1] Didemnin B, a prominent analog, was the first marine-derived natural product to enter clinical trials for cancer.[1] Understanding the SAR of this class of compounds is crucial for the rational design of new, more potent, and less toxic therapeutic agents.
Key Structure-Activity Relationship Insights
The biological activity of didemnins is intrinsically linked to their chemical structure. Extensive research has revealed several key SAR principles:
-
The Cyclic Depsipeptide Core is Essential: The macrocyclic structure is a fundamental requirement for the cytotoxic and antiviral activities of didemnins.[2]
-
The Linear Side Chain Modulates Activity: While the core structure is crucial, modifications to the linear peptide side chain can significantly impact biological potency.[2] Strategic alterations to this part of the molecule have led to the development of analogs with enhanced therapeutic profiles.
-
Dehydrodidemnin B (Aplidin/Plitidepsin): This analog, which features a dehydro-amino acid in its side chain, has demonstrated improved in vitro and in vivo activity compared to Didemnin B and has undergone extensive clinical investigation.[2]
-
Didemnin M: This analog has shown remarkable gains in its immunosuppressive activity in mixed lymphocyte reaction (MLR) and graft-versus-host reaction models.
Comparative Biological Activity of Didemnin Analogs
The following tables summarize the quantitative data on the cytotoxic, antiviral, and immunosuppressive activities of Didemnin C and its key analogs. The data has been compiled from various sources to provide a comparative overview.
Table 1: Cytotoxic Activity of Didemnin Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Didemnin B | L1210 (Murine Leukemia) | 0.3 - 1.0 | |
| P388 (Murine Leukemia) | 0.1 - 0.5 | ||
| HCT-116 (Human Colon Carcinoma) | >10,000 | ||
| Vaco451 (Human Colon Carcinoma) | ~32 (LC50) | ||
| Nordidemnin B | L1210 (Murine Leukemia) | As active as Didemnin B | |
| P388 (Murine Leukemia) | As active as Didemnin B | ||
| B16 (Murine Melanoma) | As active as Didemnin B | ||
| Dehydrodidemnin B (Aplidin) | HT-29 (Human Colon Carcinoma) | Potent inhibition at 10⁻⁸ M | |
| CT-2 (Human Colon Carcinoma) | Most sensitive of colon lines tested | ||
| Didemnin Analog (Mandelyl residue) | L1210 (Murine Leukemia) | 1.1 | |
| Didemnin Analog (3-(p-hydroxyphenyl)propionyl residue) | L1210 (Murine Leukemia) | 1.2 | |
| Didemnin Analog (Palmityl residue) | L1210 (Murine Leukemia) | Dramatic loss of activity |
Table 2: Antiviral Activity of Didemnin Analogs
| Compound | Virus | Assay | Activity | Reference |
| Didemnin A | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Active | |
| Didemnin B | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | More potent than Didemnin A | |
| Vesicular Stomatitis Virus (VSV) | Plaque Reduction | Active |
Table 3: Immunosuppressive Activity of Didemnin Analogs
| Compound | Assay | IC50 | Reference |
| Didemnin B | Mixed Lymphocyte Reaction (MLR) | <10 pg/mL (alloantigen-stimulated) | |
| Concanavalin A-stimulated blastogenesis | 50 pg/mL | ||
| Lipopolysaccharide-stimulated blastogenesis | <100 pg/mL | ||
| Didemnin M | Mixed Lymphocyte Reaction (MLR) | Remarkable gains in activity vs. Didemnin B |
Signaling Pathways and Experimental Workflows
Didemnin B Mechanism of Action
Didemnin B exerts its biological effects through a multi-faceted mechanism of action. It primarily inhibits protein synthesis by binding to the eukaryotic elongation factor 1-alpha (eEF1A). Additionally, it has been shown to inhibit palmitoyl-protein thioesterase 1 (PPT1). The dual inhibition of these targets leads to the activation of the mTORC1 signaling pathway and ultimately induces apoptosis in cancer cells.
Caption: Signaling pathway of Didemnin B.
General Experimental Workflow for Assessing Biological Activity
The evaluation of the biological activity of this compound and its analogs typically follows a standardized workflow, encompassing initial cytotoxicity screening followed by more specific antiviral and immunosuppressive assays.
Caption: General workflow for biological activity assessment.
Experimental Protocols
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., L1210, P388, HT-29)
-
Complete cell culture medium
-
Didemnin analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the didemnin analogs in complete culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in the number of viral plaques in the presence of an antiviral compound.
Materials:
-
Confluent monolayers of susceptible host cells (e.g., Vero cells for HSV-1) in multi-well plates
-
Virus stock (e.g., HSV-1, VSV)
-
Didemnin analogs
-
Serum-free culture medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Prepare serial dilutions of the didemnin analogs in serum-free medium.
-
Aspirate the growth medium from the confluent cell monolayers.
-
Inoculate the cells with a standardized amount of virus, pre-incubated with the different concentrations of the test compounds, for 1-2 hours at 37°C.
-
Remove the virus inoculum and add the overlay medium containing the respective concentrations of the didemnin analogs.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
After incubation, fix the cells with the fixing solution and then stain with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound) and determine the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity
The MLR assay is an in vitro method to assess the T-cell proliferative response to alloantigens and is used to evaluate the immunosuppressive potential of compounds.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Didemnin analogs
-
Mitomycin C or irradiation source (to create stimulator cells)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
Scintillation counter or flow cytometer
Procedure:
-
Isolate PBMCs from the blood of two unrelated donors.
-
Treat the PBMCs from one donor (stimulator cells) with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture the stimulator cells with the PBMCs from the second donor (responder cells) in a 96-well plate.
-
Add serial dilutions of the didemnin analogs to the co-cultures. Include a positive control (no compound) and a negative control (responder cells only).
-
Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.
-
For the final 18-24 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter, which is proportional to cell proliferation.
-
Calculate the percentage of inhibition of proliferation for each concentration relative to the positive control and determine the IC50 value.
References
Comparative Analysis of the Antiviral Spectrum of Didemnin C
A comprehensive guide for researchers and drug development professionals on the antiviral properties of Didemnin C in comparison to other notable antiviral agents.
This guide provides an objective comparison of the antiviral spectrum of this compound with other compounds, supported by available experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and virology.
Introduction to this compound
Didemnins (B1670499) are a class of cyclic depsipeptides originally isolated from the marine tunicate Trididemnum solidum. Among them, this compound has demonstrated a broad range of biological activities, including antiviral effects against both DNA and RNA viruses.[1][2] The primary mechanism of action for didemnins is the inhibition of protein synthesis in host cells by targeting the eukaryotic elongation factor 1-alpha (eEF1A).[3][4] This host-targeted mechanism makes it a compound of interest for broad-spectrum antiviral development.
Comparative Antiviral Spectrum
To provide a comprehensive overview of this compound's antiviral efficacy, this guide compares its activity with Plitidepsin (a derivative of Didemnin B) and Favipiravir. Plitidepsin shares a similar mechanism of action with this compound, while Favipiravir is a viral RNA-dependent RNA polymerase (RdRp) inhibitor with a distinct mechanism.
Data Presentation: In Vitro Antiviral Activity
The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values of Didemnin B (as a close analog to this compound), Plitidepsin, and Favipiravir against a range of RNA and DNA viruses. It is important to note that direct antiviral data for this compound is limited in publicly available literature; therefore, data for the structurally similar and more extensively studied Didemnin B is used as a proxy.
| Virus Family | Virus | Didemnin B (EC₅₀/IC₅₀) | Plitidepsin (EC₅₀/IC₅₀) | Favipiravir (EC₅₀/IC₅₀) |
| RNA Viruses | ||||
| Coronaviridae | SARS-CoV-2 | Not Reported | 0.88 nM[5] | 61.88 µM |
| Flaviviridae | Yellow Fever Virus | Not Reported | Not Reported | 4.5 µg/mL |
| West Nile Virus | Not Reported | Not Reported | 7.3 µg/mL | |
| Orthomyxoviridae | Influenza A (H1N1) | Not Reported | Not Reported | 0.014-0.55 µg/mL |
| Influenza B | Not Reported | Not Reported | 0.014-0.55 µg/mL | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Not Reported | ~3-5 nM | Effective, no EC₅₀ reported |
| Picornaviridae | Coxsackievirus A21 | Reduces viral titers at 50 µg/mL | Not Reported | Not Reported |
| Equine Rhinovirus | Reduces viral titers at 50 µg/mL | Not Reported | Not Reported | |
| Poliovirus | Not Reported | Not Reported | Effective, no EC₅₀ reported | |
| Rhabdoviridae | Rabies Virus | Not Reported | Not Reported | Effective, no EC₅₀ reported |
| DNA Viruses | ||||
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Reduces viral titers at 50 µg/mL | Inhibits | Not Effective |
| Herpes Simplex Virus 2 (HSV-2) | Reduces viral titers at 50 µg/mL | Inhibits | Not Effective | |
| Adenoviridae | Adenovirus | Not Reported | Not Reported | Not Effective |
| Hepadnaviridae | Hepatitis B Virus (HBV) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The determination of antiviral activity is crucial for the evaluation of potential therapeutic agents. The following are detailed methodologies for two common in vitro assays used to quantify the antiviral efficacy of compounds like this compound.
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Phosphate-Buffered Saline (PBS).
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a predetermined amount of virus (typically 50-100 PFU per well) in the presence of the various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virions to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixing solution. After fixation, remove the fixative and stain the cells with the staining solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
EC₅₀ Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined from a dose-response curve.
Quantitative PCR (qPCR)-Based Antiviral Assay
This method quantifies the reduction in viral RNA or DNA replication in the presence of an antiviral compound.
Materials:
-
Confluent monolayer of susceptible host cells in 24-well or 48-well plates.
-
Virus stock.
-
Test compound at various concentrations.
-
Cell culture medium.
-
RNA/DNA extraction kit.
-
Reverse transcriptase (for RNA viruses).
-
qPCR master mix with a suitable fluorescent dye (e.g., SYBR Green) or probe.
-
Primers and probes specific for a viral gene and a host housekeeping gene.
-
Real-time PCR instrument.
Procedure:
-
Cell Seeding and Infection: Seed host cells and infect them with the virus at a specific Multiplicity of Infection (MOI).
-
Compound Treatment: After viral adsorption, add fresh medium containing serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours).
-
Nucleic Acid Extraction: At the end of the incubation period, extract total RNA or DNA from the cells or the cell culture supernatant.
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using primers and probes specific for a target viral gene and a host housekeeping gene (for normalization).
-
Data Analysis: Determine the viral copy number or the relative expression of the viral gene in treated versus untreated cells. Calculate the percentage of inhibition of viral replication for each compound concentration. The EC₅₀ value is determined from a dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved in the antiviral activity of this compound and its evaluation, the following diagrams are provided.
Caption: Workflow for determining the antiviral spectrum of a compound.
Caption: this compound inhibits viral replication by targeting eEF1A.
References
- 1. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Multidimensional Regulatory Mechanisms and Targeting Strategies of the eEF1 Family in RNA Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting eEF1A reprograms translation and uncovers broad-spectrum antivirals against cap or m6A protein synthesis routes | Semantic Scholar [semanticscholar.org]
Independent Verification of Didemnin C's Immunosuppressive Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive properties of Didemnin C, a marine-derived cyclic depsipeptide, with established immunosuppressants Cyclosporin A and Tacrolimus. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its closely related and more extensively studied analog, Didemnin B, as a primary reference point. The information presented herein is intended to support further research and development in the field of immunosuppressive therapies.
Comparative Analysis of Immunosuppressive Activity
The immunosuppressive potential of Didemnin B, Cyclosporin A, and Tacrolimus has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies, offering a comparative overview of their potency.
In Vitro Immunosuppressive Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting biological processes. The table below compares the IC50 values of Didemnin B against lymphocyte proliferation stimulated by different agents.
| Compound | Assay | Stimulant | Cell Type | IC50 | Reference |
| Didemnin B | Lymphocyte Proliferation | Alloantigen | Murine Splenic Mononuclear Cells | < 10 pg/mL | [1] |
| Didemnin B | Lymphocyte Proliferation | Concanavalin A | Murine Splenic Mononuclear Cells | 50 pg/mL | [1] |
| Didemnin B | Lymphocyte Proliferation | Lipopolysaccharide | Murine Splenic Mononuclear Cells | < 100 pg/mL | [1] |
| Didemnin B | Protein Synthesis Inhibition | - | Murine Splenic Mononuclear Cells | 190 ng/mL | [1] |
Note: Lower IC50 values indicate higher potency.
In Vivo Immunosuppressive Activity
The Graft-versus-Host Disease (GVHD) model is a standard in vivo assay to assess the efficacy of immunosuppressive agents. The following table presents data on the inhibition of splenomegaly in a murine GVHD model by Didemnin B.
| Compound | Dosage | Administration | Endpoint | Inhibition of Splenomegaly | Reference |
| Didemnin B | 0.05 mg/kg/day | 7 days | Splenomegaly | 51% | [1] |
| Didemnin B | 0.10 mg/kg/day | 7 days | Splenomegaly | 40% | |
| Didemnin B | 0.20 mg/kg/day | 7 days | Splenomegaly | 60% | |
| Didemnin B | 0.3 mg/kg/day | Days 1, 2, 4, 6 | Splenomegaly | 71% |
Mechanisms of Action: A Comparative Overview
This compound (and its analog Didemnin B), Cyclosporin A, and Tacrolimus exert their immunosuppressive effects through distinct molecular mechanisms.
-
Didemnin B: Primarily inhibits protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A) and palmitoyl (B13399708) protein thioesterase 1. This disruption of protein synthesis is particularly effective against rapidly proliferating cells like activated lymphocytes.
-
Cyclosporin A: Forms a complex with cyclophilin, which then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine genes like IL-2.
-
Tacrolimus (FK506): Also a calcineurin inhibitor, it first binds to the immunophilin FKBP12. The resulting complex then inhibits calcineurin's phosphatase activity, similarly blocking NFAT activation and subsequent T-cell activation.
Experimental Protocols
To facilitate the independent verification and further investigation of these compounds, detailed methodologies for key immunosuppressive assays are provided below.
Lymphocyte Proliferation Assay using CFSE
This assay measures the extent of lymphocyte division in response to stimuli.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.
-
CFSE Staining: Resuspend the PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Washing: Centrifuge the cells and wash twice with complete medium to remove excess CFSE.
-
Cell Culture: Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.
-
Stimulation: Add the desired mitogen to the appropriate wells. Include unstimulated and unstained controls.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generational peaks.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is an in vitro model of T-cell recognition of alloantigens, mimicking the initial stages of graft rejection.
Materials:
-
PBMCs from two different donors (responder and stimulator)
-
Mitomycin C or irradiation source (to inactivate stimulator cells)
-
Complete RPMI-1640 medium
-
96-well culture plates
-
[3H]-thymidine or CFSE for proliferation readout
Procedure:
-
Cell Preparation: Isolate PBMCs from two healthy, unrelated donors.
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with Mitomycin C (25-50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 2000-3000 rads) to prevent their proliferation. Wash the cells thoroughly.
-
Co-culture: Plate the responder PBMCs in a 96-well plate. Add the inactivated stimulator PBMCs at a 1:1 ratio.
-
Controls: Include wells with responder cells alone (negative control) and responder cells with a mitogen (positive control).
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to each well 18-24 hours before harvesting. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
CFSE staining: Stain the responder cells with CFSE before co-culture and analyze by flow cytometry as described in the lymphocyte proliferation assay protocol.
-
Murine Graft-versus-Host Disease (GVHD) Model
This in vivo model assesses the ability of an immunosuppressant to prevent or mitigate the pathological consequences of allogeneic immune cell transplantation.
Materials:
-
Donor and recipient mouse strains with a major histocompatibility complex (MHC) mismatch (e.g., C57BL/6 donors and BALB/c recipients).
-
Sterile PBS
-
Irradiation source
-
Test compound (e.g., this compound) and vehicle control
Procedure:
-
Recipient Conditioning: Lethally irradiate the recipient mice to ablate their hematopoietic system. This is typically done 24 hours before cell transplantation.
-
Donor Cell Preparation: Euthanize donor mice and aseptically harvest bone marrow and spleen cells. Prepare single-cell suspensions.
-
Cell Transplantation: Inject a mixture of donor bone marrow cells and splenocytes (containing T cells that mediate GVHD) intravenously into the irradiated recipients.
-
Drug Administration: Begin administration of the test compound or vehicle control to the recipient mice according to the desired dosing schedule.
-
Monitoring: Monitor the mice daily for clinical signs of GVHD, including weight loss, hunched posture, ruffled fur, and diarrhea. A clinical scoring system is typically used to quantify disease severity.
-
Endpoint Analysis: At a predetermined endpoint (e.g., day 21 or when mice reach a humane endpoint), euthanize the animals and harvest tissues (e.g., spleen, liver, gut) for histopathological analysis to assess the degree of immune-mediated damage. Spleen weight can be used as a measure of splenomegaly.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Mechanism of Action of Didemnin B.
Caption: Mechanism of Action of Calcineurin Inhibitors.
Experimental Workflow
Caption: Workflow for a One-Way Mixed Lymphocyte Reaction.
References
A Comparative Guide to the Biosynthetic Yields of Didemnin Congeners
For Researchers, Scientists, and Drug Development Professionals
Didemnins (B1670499), a class of cyclic depsipeptides originally isolated from the marine tunicate Trididemnum solidum, have garnered significant interest in the scientific community for their potent antiviral and antitumor activities. The most well-studied congener, Didemnin (B1252692) B, was the first marine-derived compound to enter clinical trials as an anticancer agent.[1] Subsequent research has revealed that these complex molecules are biosynthesized by marine bacteria of the genus Tistrella.[2][3] This guide provides a comparative analysis of the biosynthetic yields of various didemnin congeners, supported by experimental data, to aid researchers in the fields of natural product chemistry, microbiology, and drug development.
Biosynthetic Yields of Didemnin Congeners
The biosynthesis of didemnins is a complex process involving a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.[1] The primary precursors produced by the microbial machinery are Didemnins X and Y, which are subsequently converted to Didemnin B.[2] While a wide variety of didemnin congeners have been identified, quantitative biosynthetic yield data is predominantly available for Didemnin B, a focal point of production optimization studies. Dehydrodidemnin B (DDB), also known as Aplidine, is a clinically significant derivative that is produced semi-synthetically from Didemnin B.
The following table summarizes the reported biosynthetic yields of key didemnin congeners from various studies involving the cultivation of Tistrella mobilis.
| Didemnin Congener | Producing Strain | Cultivation Conditions | Titer/Yield | Reference |
| Didemnin B | Tistrella mobilis | Not specified | <1 mg/L | |
| Didemnin B | Tistrella mobilis JCM21370 | 74NB media | ~30 mg/L (estimated) | |
| Didemnin B | Tistrella mobilis JCM21370 | 74NB media | 7.9 mg/L (isolated) | |
| Didemnin B | Tistrella mobilis | Optimized culture conditions | >15 mg/L | |
| Didemnin B | Genetically engineered Tistrella sp. | Not specified | ~75 mg/L | |
| Didemnins X and Y | Tistrella mobilis KA081020-065 | Not specified | Low titer, precursors to Didemnin B | |
| Nordidemnin B | Tistrella mobilis KA081020-065 | Not specified | Detected, but yield not quantified | |
| Didemnin A | Trididemnum solidum (tunicate) | Natural environment | Highest yield from the tunicate |
Note: Direct comparative studies on the biosynthetic yields of a wide range of didemnin congeners under identical conditions are limited in the available literature. The yields are highly dependent on the producing strain, culture medium, and fermentation conditions.
Experimental Protocols
Fermentation of Tistrella mobilis for Didemnin Production
This protocol is based on methodologies described for the cultivation of Tistrella mobilis to produce didemnins.
a. Strain and Culture Medium:
-
Strain: Tistrella mobilis (e.g., KA081020-065, JCM21370)
-
Seed Culture Medium: Galactose (1.25 g/L), glycerol (B35011) (5.0 g/L), yeast extract (3.0 g/L), peptone (5.0 g/L) in deionized water.
-
Fermentation Medium (TFM): Galactose (4.0 g/L), glycerol (20.0 g/L), yeast extract (12.0 g/L), peptone (20.0 g/L) in deionized water.
b. Fermentation Process:
-
Inoculate a seed culture with Tistrella mobilis from a glycerol stock.
-
Incubate the seed culture at 25 °C with shaking at 220 rpm for 48 hours.
-
Dilute the seed culture to an OD600 of 0.5 and inoculate the Tistrella Fermentation Medium (TFM).
-
Incubate the fermentation culture for 7 days at 25 °C with shaking at 220 rpm.
Extraction and Isolation of Didemnins
The following is a general procedure for the extraction of didemnins from the fermentation broth.
-
After incubation, subject the bacterial broth to ultrasonication to lyse the cells.
-
Extract the lysate with an equal volume of ethyl acetate.
-
Separate the organic phase and dry it under vacuum.
-
Resuspend the dried residue in a 1:1 mixture of acetonitrile (B52724) and water for analysis.
Quantification of Didemnin Congeners by LC-MS
A high-performance liquid chromatography-mass spectrometry (HPLC-MS) based method is typically employed for the quantification of didemnin congeners. The following provides a general framework that can be adapted from methods used for similar compounds.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Poroshell HPH-C18, 2.1 × 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific congeners.
-
-
Quantification: Generate a standard curve using purified didemnin congeners of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the standard curve.
Visualizing the Didemnin Biosynthesis and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for comparing biosynthetic yields and the known signaling pathway of Didemnin B.
Caption: Experimental workflow for comparing biosynthetic yields of Didemnin congeners.
Caption: Simplified signaling pathway of Didemnin B.
References
Safety Operating Guide
Navigating the Safe Disposal of Didemnin C: A Procedural Guide for Laboratory Professionals
Didemnin C, a marine-derived natural product, is recognized for its significant biological activities, including antitumor, antiviral, and immunosuppressive properties.[1][2][3] Due to its cytotoxic nature, it must be handled as a hazardous substance, with all waste materials being treated as such. The following procedures are designed to minimize risk to personnel and the environment.
Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) detailing specific quantitative safety thresholds for this compound is not publicly available, the following table summarizes its known physical and chemical properties.[1][4] This information is crucial for understanding its behavior and for making informed decisions on handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₂N₆O₁₄ | |
| Molecular Weight | 1015.24 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO. Insoluble in water. | |
| Storage | Short term (days to weeks): 0-4 °C. Long term (months to years): -20 °C. |
Recommended Disposal Protocol
The following experimental protocol is a recommendation based on general laboratory chemical waste guidelines for cytotoxic and potentially hazardous compounds. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
I. Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the following PPE:
-
Safety goggles to protect from splashes.
-
A lab coat to prevent skin contact.
-
Chemical-resistant gloves (e.g., nitrile).
All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any aerosolized particles.
II. Waste Segregation and Collection
Proper segregation of waste is the first step in safe disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including unused product, contaminated weigh boats, pipette tips, and other consumables, in a dedicated hazardous waste container.
-
The container must be made of a compatible material, be sealable, and clearly labeled as "Hazardous Waste: this compound (CAS: 77327-06-1)".
-
Include the date of waste accumulation on the label.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container.
-
The container should be leak-proof and made of a material compatible with the solvent used.
-
Clearly indicate the solvent and an approximate concentration of this compound on the label.
-
III. Decontamination
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is mandatory.
-
Wipe down all contaminated surfaces and equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to dissolve any residual this compound.
-
Follow the solvent wipe-down with a secondary cleaning using soap and water.
-
Collect all cleaning materials, such as wipes and absorbent pads, as solid hazardous waste in the designated container.
IV. Waste Storage and Disposal
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
This area should be well-ventilated and away from incompatible chemicals and sources of ignition.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Didemnin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Didemnin C, a potent marine-derived peptide with cytotoxic properties. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on established best practices for handling highly potent and cytotoxic compounds.
This compound is recognized for its antitumor and antiviral activities, necessitating stringent safety protocols to mitigate occupational exposure.[1] Adherence to these guidelines is paramount to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between researchers and potential exposure to hazardous materials. The following table outlines the recommended PPE for handling this compound, based on guidelines for cytotoxic compounds.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closure gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove. |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-fitting safety goggles and a full-face shield are required to protect against splashes and aerosols. |
| Respiratory Protection | N95 or Higher Respirator | A NIOSH-approved N95 or higher-level respirator is necessary when handling the solid compound or when there is a risk of aerosolization. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over laboratory shoes. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect incoming packages for any signs of damage or leakage.
-
Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood or biological safety cabinet.
-
Verify the container is intact and properly labeled.
Preparation and Handling:
-
All manipulations of this compound, both in solid and solution form, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.
-
Use dedicated equipment (e.g., spatulas, glassware, balances) for handling this compound. This equipment should be decontaminated after each use or disposed of as hazardous waste.
-
Employ "wet chemistry" techniques whenever possible to reduce the risk of aerosol generation. This includes carefully adding liquid to the solid to dissolve it.
Storage:
-
Store this compound in a clearly labeled, sealed, and shatter-resistant secondary container.
-
The storage location should be a secure, well-ventilated, and restricted-access area.
-
Recommended storage conditions are in a dry, dark place at -20°C for long-term storage and 0-4°C for short-term storage.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, gowns, shoe covers, pipette tips, and empty vials, must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, shatter-resistant hazardous waste container. Do not mix with other chemical waste streams.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
Decontamination:
-
Work surfaces and equipment should be decontaminated after each use. A recommended procedure is to first wipe surfaces with a detergent solution, followed by a suitable disinfectant, and then a final rinse with purified water.
-
All cleaning materials must be disposed of as cytotoxic waste.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of cytotoxic waste.
-
Ensure all waste containers are properly sealed and labeled before removal.
Spill Management Workflow
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination. The following workflow outlines the necessary steps.
Caption: Workflow for managing a this compound spill.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that they are implemented within the context of your institution's specific safety policies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
